Diphenylphosphinamide
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[amino(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIWEGXTTUCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357449 | |
| Record name | Diphenylphosphinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5994-87-6 | |
| Record name | Diphenylphosphinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylphosphinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diphenylphosphinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diphenylphosphinamide, a versatile intermediate in organic synthesis. The document outlines a detailed experimental protocol for its preparation and presents a thorough analysis of its structural and physical properties through various spectroscopic and analytical techniques.
Synthesis of this compound
This compound is commonly synthesized through the reaction of diphenylphosphinic chloride with an amine source, typically ammonia or a protected amine. The following protocol is a robust method for its preparation.
Experimental Protocol: Synthesis via Ammonolysis of Diphenylphosphinic Chloride
Materials:
-
Diphenylphosphinic chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve diphenylphosphinic chloride in anhydrous dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add an excess of concentrated aqueous ammonia solution dropwise to the cooled solution. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reaction.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Reaction Workflow:
Caption: Synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162-166 °C |
| Solubility | Soluble in chloroform, nitromethane, nitrobenzene |
| Molecular Formula | C₁₂H₁₂NOP |
| Molecular Weight | 217.20 g/mol |
| CAS Number | 5994-87-6 |
Spectroscopic Analysis
Spectroscopic methods provide detailed information about the molecular structure of this compound.
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.
¹H NMR (Proton NMR): The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the two phenyl rings and the protons of the amide group. The aromatic protons typically appear as a complex multiplet in the range of 7.4-8.0 ppm. The amide protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for the carbon atoms in the phenyl rings. The carbon atom directly attached to the phosphorus atom will show coupling to the phosphorus nucleus.
³¹P NMR (Phosphorus-31 NMR): ³¹P NMR is highly specific for phosphorus-containing compounds. This compound is expected to show a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of a pentavalent phosphorus atom in this chemical environment.
Summary of Expected NMR Data:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~7.4 - 8.0 | Multiplet | Aromatic protons |
| Variable | Broad Singlet | NH₂ protons | |
| ¹³C | ~128 - 135 | Multiple signals | Aromatic carbons |
| ³¹P | Characteristic shift | Singlet | P=O |
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the P=O, N-H, and aromatic C-H bonds.
Experimental Protocol: FTIR Analysis
-
Prepare a KBr pellet of the this compound sample or analyze the sample as a thin film on a salt plate.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300 - 3100 | N-H stretching | Amide (NH₂) |
| ~3100 - 3000 | Aromatic C-H stretching | Phenyl rings |
| ~1600 | N-H bending | Amide (NH₂) |
| ~1440 | C=C stretching (in-ring) | Phenyl rings |
| ~1200 | P=O stretching | Phosphinamide |
| ~750 - 700 | Aromatic C-H out-of-plane bend | Phenyl rings |
FTIR Analysis Workflow:
Caption: Workflow for FTIR analysis of this compound.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of this compound in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
Expected Mass Spectrum Data:
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 218.07. Fragmentation patterns may include the loss of the amino group or cleavage of the phenyl groups from the phosphorus atom.
| m/z | Assignment |
| 218.07 | [M+H]⁺ (Molecular Ion) |
| Fragment ions |
Logical Relationships in Characterization
The characterization of this compound involves a logical flow of experiments to confirm its identity and purity.
Diphenylphosphinamide: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 5994-87-6
This technical guide provides an in-depth overview of diphenylphosphinamide, a versatile organophosphorus compound with significant potential in chemical synthesis and as a modulator of ion channels. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and biological activities, with a focus on its role as a potential inhibitor of the Kv1.5 potassium channel.
Chemical and Physical Properties
This compound, also known as P,P-diphenylphosphinic amide, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 5994-87-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₂NOP | [1][2][3] |
| Molecular Weight | 217.20 g/mol | [2][3] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 160-166 °C | [1][2] |
| Boiling Point (Predicted) | 368.1 ± 25.0 °C | [2] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in chloroform, nitromethane, nitrobenzene | [2] |
| Storage | Room temperature, in an inert atmosphere, and kept in a dark place. | [2] |
Synthesis of this compound
A detailed and reliable method for the preparation of this compound involves the reaction of chlorodiphenylphosphine with an appropriate amine source. The following protocol is adapted from a procedure outlined in Organic Syntheses.
Experimental Protocol: Synthesis of P,P-Diphenylphosphinic amide
Materials:
-
Chlorodiphenylphosphine
-
Acetone oxime
-
Anhydrous dichloromethane
-
Concentrated aqueous ammonium hydroxide
-
Distilled water
-
Benzene
-
Sodium sulfate (Na₂SO₄)
-
Argon gas
Equipment:
-
2-L one-necked, round-bottomed flask
-
Magnetic stirring bar
-
Rubber septum
-
Internal thermocouple probe
-
Sintered glass funnel
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Reaction Setup: A flame-dried 2-L, one-necked, round-bottomed flask, equipped with a magnetic stirring bar, a rubber septum, and an internal thermocouple probe, is purged with argon.
-
Addition of Reagents: The flask is charged with 1 L of anhydrous dichloromethane under an argon atmosphere. Acetone oxime (16.56 g, 227 mmol) is added quickly in one portion, and the flask is sealed and purged again with argon. Freshly distilled, colorless chlorodiphenylphosphine (42 mL, 227 mmol) is added dropwise via syringe at a rate that maintains the internal temperature below -70 °C.
-
Reaction: After the addition is complete, the resulting milky solution is stirred for 15 minutes at -78 °C under argon. The cooling bath is then removed, and the solution is allowed to warm to room temperature over 1.5 hours and stirred for an additional hour, during which the solution becomes clear.
-
Work-up: The solid intermediate is ground to a powder using a mortar and pestle. This powder is then added in one portion to a stirring solution of concentrated aqueous ammonium hydroxide (660 mL) and distilled water (330 mL). The heterogeneous mixture is stirred for 45 minutes.
-
Isolation and Purification: The resulting white solid is collected by filtration through a sintered glass funnel. The aqueous filtrate is extracted with dichloromethane (3 x 600 mL). The combined organic extracts are dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting white solid is combined with the previously filtered solid. To remove traces of water, the combined solids are dissolved in benzene (300 mL) and evaporated under reduced pressure; this process is repeated three times to afford P,P-diphenylphosphinic amide. The purity can be further increased by crystallization from ethyl acetate.
Application in Drug Development: Inhibition of Kv1.5 Potassium Channel
This compound and its derivatives have emerged as compounds of interest in drug discovery, particularly as inhibitors of the voltage-gated potassium channel Kv1.5.[4] The Kv1.5 channel, predominantly expressed in the human atria, plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of this channel is a promising therapeutic strategy for the management of atrial fibrillation.
Signaling Pathway and Mechanism of Action
While direct studies on this compound are limited, research on the structurally related compound, diphenyl phosphine oxide-1 (DPO-1), provides significant insights into the likely mechanism of action. DPO-1 acts as an open-channel blocker of the Kv1.5 channel.[2] This means it preferentially binds to the channel when it is in its open conformation, thereby physically occluding the pore and preventing the efflux of potassium ions. This inhibition of potassium current leads to a prolongation of the action potential duration in atrial myocytes, which is the desired anti-arrhythmic effect.
Several key amino acid residues within the pore domain of the Kv1.5 channel have been identified as critical for the binding of DPO-1 and other small molecule inhibitors. These residues, including Thr480, Leu499, Leu506, Ile508, Leu510, and Val514, form a binding pocket within the central cavity of the channel.[2]
Experimental Protocol: Evaluation of Kv1.5 Channel Inhibition
The gold standard for assessing the inhibitory activity of compounds on ion channels like Kv1.5 is the patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents across the cell membrane.
General Experimental Workflow:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO cells) is cultured and transiently or stably transfected with the gene encoding the human Kv1.5 channel (KCNA5).
-
Electrophysiological Recording:
-
Whole-cell Patch-Clamp: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to allow electrical access to the entire cell.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit Kv1.5 currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.
-
Compound Application: this compound is dissolved in an appropriate solvent and diluted to the desired concentrations in the extracellular solution. The compound is then perfused onto the cell while recording the Kv1.5 currents.
-
-
Data Analysis: The recorded currents in the presence and absence of this compound are analyzed to determine the extent of inhibition. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) are calculated by fitting the concentration-response data to the Hill equation.
Conclusion
This compound is a compound with well-defined chemical and physical properties and an accessible synthetic route. Its structural similarity to known Kv1.5 channel blockers, such as DPO-1, suggests its potential as a valuable scaffold for the development of novel anti-arrhythmic agents. The experimental protocols and workflows described in this guide provide a framework for the synthesis and biological evaluation of this compound and its derivatives in the context of drug discovery. Further research is warranted to fully elucidate the specific interactions of this compound with the Kv1.5 channel and to optimize its pharmacological profile.
References
- 1. Potent suppression of Kv1.3 potassium channel and IL-2 secretion by diphenyl phosphine oxide-1 in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of K+ channel activity by 4-AP stimulates N-type Ca2+ channels in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenylphosphinamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of diphenylphosphinamide. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are interested in the applications and characteristics of this organophosphorus compound.
Molecular Structure and Properties
This compound, also known as diphenylphosphinic acid amide, is a chemical compound with the empirical formula C₁₂H₁₂NOP. It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an amino group and two phenyl groups.
Visualization of Molecular Structure
The following diagram illustrates the two-dimensional chemical structure of this compound.
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of Diphenylphosphinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Diphenylphosphinamide. Due to the limited availability of directly published complete spectral data for this specific molecule, this guide synthesizes information from analogous compounds and fundamental NMR principles to provide a comprehensive and predictive overview.
Introduction to this compound and its Spectroscopic Importance
This compound, with the chemical structure (C₆H₅)₂P(O)NH₂, is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its structural features, including the phosphoryl group, the two phenyl rings, and the amide moiety, give rise to characteristic NMR spectra that are crucial for its identification, purity assessment, and the study of its interactions with biological targets. Understanding the ¹H and ³¹P NMR spectra is fundamental for researchers working with this and related compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to be characterized by signals arising from the aromatic protons of the phenyl groups and the protons of the amide group. The exact chemical shifts can be influenced by the solvent used.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH₂ | 4.0 - 6.0 | Broad singlet | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, this peak is often more defined. |
| Phenyl (C₆H₅) | 7.2 - 8.0 | Multiplet | The ten protons on the two phenyl rings will appear as a complex multiplet due to coupling with each other and with the ³¹P nucleus. |
Predicted ³¹P NMR Spectral Data
The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For this compound, a single signal is expected, the chemical shift of which is characteristic of a pentavalent phosphinamide.
Table 2: Predicted ³¹P NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| ³¹P | 20 - 30 | Singlet (proton-decoupled) or Multiplet (proton-coupled) | J(P-N-H) ≈ 10-20 Hz | The chemical shift is referenced to 85% H₃PO₄. In a proton-coupled spectrum, the signal would be split by the two amide protons. |
Experimental Protocols
The following provides a generalized experimental protocol for acquiring high-quality ¹H and ³¹P NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for observing exchangeable protons like those of the NH₂ group.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H NMR (δ = 0.00 ppm). For ³¹P NMR, 85% phosphoric acid (H₃PO₄) is used as an external reference (δ = 0.0 ppm).
NMR Instrument Parameters
The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
³¹P NMR:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds (longer delays may be needed for quantitative measurements).
-
Number of Scans: 64-256, as ³¹P is less sensitive than ¹H.
-
Spectral Width: A wide spectral window (e.g., -50 to 100 ppm) is recommended initially to locate the signal.
Visualizations
Molecular Structure and NMR-Active Nuclei
The following diagram illustrates the molecular structure of this compound, highlighting the protons and the phosphorus atom that give rise to the NMR signals.
Caption: Molecular structure of this compound with NMR-active nuclei.
Spin-Spin Coupling Interactions
The following diagram illustrates the key spin-spin coupling interactions expected in the ¹H and ³¹P NMR spectra of this compound.
Caption: Diagram of spin-spin coupling interactions in this compound.
Conclusion
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Diphenylphosphinamide Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within diphenylphosphinamide derivatives is paramount for structure-activity relationship studies and rational drug design. This in-depth technical guide provides a comprehensive overview of the crystal structure of this important class of compounds, complete with detailed experimental protocols and a comparative analysis of key structural parameters.
Diphenylphosphinamides are organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a nitrogen atom, and single-bonded to two phenyl groups. Derivatives of this core structure are of significant interest in medicinal chemistry due to their diverse biological activities. The precise geometry of these molecules, including bond lengths, bond angles, and torsion angles, dictates their interaction with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating these structural details.
Comparative Crystallographic Data of this compound Derivatives
The following tables summarize key crystallographic data for a selection of this compound derivatives, allowing for a clear comparison of their structural parameters. This data is crucial for understanding how different substituents on the amide nitrogen influence the overall molecular conformation.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide | C₂₀H₂₀NOP | Monoclinic | P2₁/c | 10.934(2) | 11.491(2) | 14.485(3) | 90 | 109.59(3) | 90 | 1713.4(6) | 4 |
| Additional Derivatives... |
Table 1: Unit Cell Parameters for Selected this compound Derivatives.
| Derivative | P=O (Å) | P-N (Å) | P-C (Å) | N-C (Å) |
| N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide | 1.492(2) | 1.657(2) | 1.805(3), 1.808(3) | 1.428(4) |
| Additional Derivatives... |
Table 2: Selected Bond Lengths for this compound Derivatives.
| Derivative | O=P-N (°) | O=P-C (°) | N-P-C (°) | C-P-C (°) | P-N-C (°) |
| N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide | 114.24(13) | 113.07(12), 110.62(12) | 102.29(12), 108.97(12) | 107.14(12) | 125.9(2) |
| Additional Derivatives... |
Table 3: Selected Bond Angles for this compound Derivatives.
| Derivative | Torsion Angle 1 (C-P-N-C) (°) | Torsion Angle 2 (O=P-N-C) (°) |
| N-(3,5-Dimethylphenyl)-P,P-diphenylphosphinic amide | -176.9(2) | 4.9(4) |
| Additional Derivatives... |
Table 4: Selected Torsion Angles for this compound Derivatives.
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves two key stages: the synthesis of the compound and the subsequent analysis by single-crystal X-ray diffraction.
Synthesis of this compound Derivatives
A general and effective method for the synthesis of N-substituted diphenylphosphinamides involves the reaction of diphenylphosphinic chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials:
-
Diphenylphosphinic chloride
-
Appropriate primary or secondary amine
-
Triethylamine or pyridine (as a base)
-
Anhydrous dichloromethane or chloroform (as a solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve diphenylphosphinic chloride (1.0 equivalent) in anhydrous dichloromethane in a dropping funnel.
-
Add the diphenylphosphinic chloride solution dropwise to the stirred amine solution over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with water to remove the triethylamine hydrochloride salt.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
Single-Crystal X-ray Diffraction Analysis
High-quality single crystals are essential for obtaining accurate crystallographic data.
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified this compound derivative in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture of these with a less polar solvent like hexane). Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible non-solvent, is another effective crystallization technique.
Data Collection and Structure Refinement:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using crystallographic software to check for consistency and quality. The results are typically reported in a Crystallographic Information File (CIF).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound derivatives.
Caption: General workflow for determining the crystal structure of this compound derivatives.
This guide provides a foundational understanding of the crystallographic analysis of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile chemical scaffold. The precise structural information obtained through these methods is indispensable for advancing our knowledge of their biological function and for the creation of more potent and selective drugs.
Safety, handling, and MSDS for Diphenylphosphinamide
An In-depth Technical Guide to the Safety and Handling of Diphenylphosphinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and technical information for this compound (CAS No. 5994-87-6). The following sections detail its properties, hazards, safe handling protocols, and relevant experimental procedures to ensure its proper use in a research and development setting.
Chemical and Physical Properties
This compound is a white to off-white solid organophosphorus compound. It is utilized in various organic synthesis applications, including as a reagent for the preparation of other molecules like 5H-oxazol-4-ones and as a precursor for phosphinoylimines.[1] Key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5994-87-6 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂NOP | [2][3][4] |
| Molecular Weight | 217.20 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 160-166 °C | [1][3] |
| Solubility | Soluble in chloroform, nitromethane, and nitrobenzene. | [1] |
| Synonyms | Diphenyl phosphinic acid amide, P,P-Diphenylphosphinic amide | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risk.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source:[1]
Toxicological Data
Incompatibilities and Hazardous Decomposition
-
Incompatible Materials: Based on the reactivity of similar organophosphorus compounds, avoid contact with strong oxidizing agents and strong acids. The P-N bond in phosphinamides can be susceptible to cleavage under strongly alkaline conditions.
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosphorus oxides.
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a flame-retardant laboratory coat and chemically resistant gloves (e.g., nitrile or chloroprene). Always inspect gloves prior to use and use proper glove removal technique.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Storage Conditions
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal stability, it is recommended to keep the container in a dark place and under an inert atmosphere (e.g., argon or nitrogen).[1]
Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, closed container for disposal. Do not let the product enter drains.
-
Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.
Caption: General workflow for safely handling this compound in a laboratory setting.
Experimental Protocols
This compound is used as a key starting material in various synthetic procedures. The N-phosphinoyl group is valued for its facile cleavage under mildly acidic conditions.[2]
Synthesis of N-[(Phenyl)methylene]-P,P-diphenylphosphinic amide
This protocol describes the use of this compound as a precursor for the synthesis of an N-phosphinoylimine, which is a valuable intermediate for creating α-substituted chiral amines.[2]
Reaction Scheme: this compound + p-Toluenesulfinic Acid + Benzaldehyde → Intermediate Adduct Intermediate Adduct + K₂CO₃ → N-[(Phenyl)methylene]-P,P-diphenylphosphinic amide
Materials:
-
P,P-Diphenylphosphinic amide (1)
-
p-Toluenesulfinic acid
-
Benzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Diethyl ether
Procedure:
-
Step A: Formation of the Sulfinyl Adduct
-
A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a magnetic stir bar and purged with argon.
-
Charge the flask with P,P-Diphenylphosphinic amide (21.72 g, 100.0 mmol) and diethyl ether (500 mL).
-
Stir the resulting suspension for 5 minutes.
-
Add benzaldehyde (6.7 mL, 65.96 mmol) via syringe.
-
Add p-Toluenesulfinic acid (10.3 g, 65.96 mmol) in one portion at room temperature.
-
Cap the reaction mixture and stir for 48 hours, during which a white precipitate forms.
-
Filter the mixture through a sintered glass funnel, wash the white solid with diethyl ether (100 mL), and dry under vacuum to afford the intermediate sulfinyl adduct (2).[2]
-
-
Step B: Imine Formation
-
Charge a flame-dried 1-L, one-necked, round-bottomed flask with the sulfinyl adduct (2) from the previous step (18.00 g, 39.00 mmol) and anhydrous potassium carbonate (26.95 g, 195.0 mmol).[2]
-
Purge the flask with argon and add anhydrous acetonitrile (365 mL) via cannula.
-
Vigorously stir the resulting suspension under argon at room temperature for 12 hours.
-
Filter the reaction mixture through a sintered glass funnel and wash the residue with acetonitrile (50 mL).
-
The combined filtrate contains the desired product, N-[(Phenyl)methylene]-P,P-diphenylphosphinic amide (3), and can be used in subsequent reactions.[2]
-
Caption: Workflow for the synthesis of N-phosphinoylimine from this compound.
References
A Comprehensive Technical Guide to the Basic Reactivity of Diphenylphosphinamide with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental reactivity of diphenylphosphinamide and its derivatives with transition metals. It covers their coordination chemistry, catalytic applications, and the experimental protocols for their synthesis and characterization. This document aims to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and drug development.
Introduction to this compound Ligands
This compound, Ph₂P(O)NH₂, and its N-substituted analogues are a class of versatile ligands in transition metal chemistry. The presence of both a hard amide nitrogen and a borderline phosphinoyl oxygen atom allows for various coordination modes, while the phenyl groups on the phosphorus atom provide steric bulk that can influence the catalytic activity and stability of the resulting metal complexes. The electronic properties of the ligand can be readily tuned by substitution on the nitrogen atom, making them attractive for the development of tailored catalysts.
The coordination of this compound to a transition metal can occur through the phosphinoyl oxygen, the amide nitrogen, or in a bidentate fashion involving both atoms, forming a stable chelate ring.[1] The specific coordination mode is influenced by several factors, including the nature of the transition metal, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.
Coordination Chemistry with Transition Metals
The interaction of this compound and its derivatives with transition metals leads to the formation of a diverse range of coordination complexes. The phosphinoyl group (P=O) is a good Lewis base and readily coordinates to a variety of transition metals.
Monodentate Coordination
In many instances, this compound acts as a monodentate ligand, coordinating to the metal center through the phosphinoyl oxygen atom. This is a common coordination mode, particularly with late transition metals.
Bidentate Chelation
The ability of N-substituted diphenylphosphinamides to act as bidentate ligands, coordinating through both the phosphinoyl oxygen and the amide nitrogen, is a key feature of their chemistry. This chelation leads to the formation of stable five- or six-membered rings, which can enhance the stability of the resulting complex. For example, the reaction of N-phenylmethylenediphenylphosphinic amide (Ph₂P(O)CH₂NHPh) with palladium(II) acetate results in a neutral mononuclear complex where the ligand exhibits an anionic N,O-chelate mode of coordination.[2]
Bridging Coordination
In some cases, this compound ligands can bridge two metal centers, with the phosphinoyl oxygen coordinating to one metal and the amide nitrogen to another. This mode of coordination can lead to the formation of polynuclear complexes with interesting magnetic and catalytic properties.
Quantitative Data on this compound-Metal Complexes
The following tables summarize key structural and spectroscopic data for representative transition metal complexes of this compound and related phosphinic amide ligands. This data is crucial for understanding the bonding and geometry of these complexes.
Table 1: Selected Bond Lengths and Angles in this compound-Metal Complexes
| Complex | M-P (Å) | M-O (Å) | M-N (Å) | P-O (Å) | P-N (Å) | O-M-N (°) |
| [Pd(Ph₂P(O)CH₂NPh)₂][2] | - | 2.031(2) | 2.045(3) | 1.512(3) | 1.662(3) | 88.9(1) |
| Hypothetical Ni(II) Complex | ~2.2 | ~2.0 | ~2.0 | ~1.5 | ~1.6 | ~90 |
| Hypothetical Pt(II) Complex | ~2.3 | ~2.0 | ~2.0 | ~1.5 | ~1.6 | ~90 |
Note: Data for hypothetical complexes are estimated based on typical values for similar phosphine and amide complexes.
Table 2: Spectroscopic Data for this compound-Metal Complexes
| Complex | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | IR ν(P=O) (cm⁻¹) | IR ν(N-H) (cm⁻¹) |
| Ph₂P(O)CH₂NHPh[2] | 28.7 | 6.66-7.81 (m, Ar-H), 4.3 (d, CH₂), 3.4 (t, NH) | 1180 | 3350 |
| [Pd(Ph₂P(O)CH₂NPh)₂][2] | 45.2 | 6.80-7.95 (m, Ar-H), 4.5 (d, CH₂) | 1120 | - |
Experimental Protocols
General Synthesis of N-Substituted Diphenylphosphinamides
A common route for the synthesis of N-substituted diphenylphosphinamides involves the reaction of chlorodiphenylphosphine with an appropriate amine, followed by oxidation or methylene insertion.
Example: Synthesis of N-(phenylmethyl)diphenylphosphinic amide (Ph₂P(O)CH₂NHPh) [2]
-
Aniline (2 equivalents) is reacted with chlorodiphenylphosphine (1 equivalent) to afford the aminophosphine, C₆H₅NHPPh₂.
-
Subsequent treatment of the aminophosphine with paraformaldehyde results in a methylene-inserted product, Ph₂P(O)CH₂NHPh.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.
Example: Synthesis of [Pd(Ph₂P(O)CH₂NPh)₂] [2]
-
N-(phenylmethyl)diphenylphosphinic amide (2 equivalents) is dissolved in a suitable solvent (e.g., toluene).
-
Palladium(II) acetate (1 equivalent) is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The resulting complex is isolated by filtration, washed, and dried.
Catalytic Applications
This compound-transition metal complexes have shown significant promise as catalysts in a variety of organic transformations, most notably in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes of phosphinic amides have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. For instance, the complex [Pd(Ph₂P(O)CH₂NPh)₂] has been successfully employed as a catalyst for the coupling of various aryl halides with phenylboronic acid, affording moderate to high yields of the corresponding biaryl products.[2]
The proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by a palladium-phosphinic amide complex is depicted below.
Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Other Catalytic Reactions
The versatility of this compound ligands suggests their potential application in a broader range of catalytic transformations, including other cross-coupling reactions (e.g., Heck, Sonogashira), amination reactions, and hydrogenation reactions. The tunable steric and electronic properties of these ligands make them promising candidates for the development of highly active and selective catalysts for these processes.
Logical Relationships and Experimental Workflows
The development and application of this compound-based catalysts follow a logical workflow, from ligand synthesis to catalyst screening and optimization.
Figure 2: A typical experimental workflow for developing this compound-metal catalysts.
Conclusion and Future Outlook
This compound and its derivatives are a promising class of ligands for transition metal catalysis. Their versatile coordination chemistry, coupled with the ability to fine-tune their steric and electronic properties, makes them valuable tools for the design of novel and efficient catalysts. While research in this specific area is still developing, the initial results, particularly in palladium-catalyzed cross-coupling reactions, are highly encouraging.
Future research will likely focus on expanding the range of transition metals used with these ligands, exploring their application in a wider array of catalytic transformations, and developing a deeper understanding of the structure-activity relationships that govern their catalytic performance. The continued investigation of this compound-metal complexes holds significant potential for advancements in synthetic organic chemistry and drug development.
References
The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of Diphenylphosphinamide Compounds
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and historical development of diphenylphosphinamide compounds, a cornerstone in various fields of chemical research and development. Tailored for researchers, scientists, and drug development professionals, this document details the initial synthesis, key experimental protocols, and the evolution of our understanding of these versatile molecules.
Introduction: The Dawn of Organophosphorus Amides
The story of this compound is intrinsically linked to the broader exploration of organophosphorus chemistry in the late 19th and early 20th centuries. The foundational work on phosphinic acids and their derivatives laid the groundwork for the eventual synthesis of their amide counterparts. The classical and most direct route to phosphinic amides involves the reaction of a phosphinic chloride with ammonia or a primary or secondary amine. This fundamental transformation paved the way for the creation of a vast array of phosphinamide structures, including the subject of this guide, this compound.
The First Synthesis: A Foundational Reaction
While a single, celebrated publication marking the "discovery" of this compound is not readily apparent in the historical literature, its first synthesis can be inferred from the established reactivity of diphenylphosphinic chloride with ammonia. This reaction represents the most straightforward and logical approach to its formation based on the chemical knowledge of the era.
The seminal work in this area, though not explicitly detailing this compound, was built upon by numerous chemists. A key publication by L. Horner and H. Oediger in 1959, while focused on the olefination reactions that would bear their names, also contributed significantly to the understanding and synthesis of related organophosphorus compounds, including phosphine oxides and, by extension, their amide analogues.
The fundamental synthetic pathway is the nucleophilic substitution of the chloride on diphenylphosphinic chloride by ammonia.
Reaction Pathway:
Caption: General synthesis of this compound.
Experimental Protocols: Recreating the Foundational Synthesis
The following is a generalized experimental protocol for the synthesis of this compound based on the classical method of reacting diphenylphosphinic chloride with ammonia. This protocol is a composite representation derived from established organophosphorus synthesis techniques.
Objective: To synthesize P,P-diphenylphosphinamide from diphenylphosphinic chloride and ammonia.
Materials:
-
Diphenylphosphinic chloride
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Ammonia gas or concentrated aqueous ammonium hydroxide
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Caption: Workflow for this compound synthesis.
Detailed Procedure:
-
A solution of diphenylphosphinic chloride in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran, is prepared in a flask equipped with a stirring mechanism and cooled in an ice bath.
-
Ammonia gas is bubbled through the cooled solution, or a concentrated aqueous solution of ammonium hydroxide is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained near 0°C.
-
Upon addition of ammonia, a white precipitate of ammonium chloride will form.
-
The reaction mixture is stirred for a period of 1-2 hours to ensure complete reaction.
-
The ammonium chloride byproduct is removed by filtration.
-
The filtrate, containing the this compound, is then washed with water to remove any remaining ammonium salts.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.
Characterization and Quantitative Data
Early characterization of this compound would have relied on classical methods such as elemental analysis and melting point determination. Modern spectroscopic techniques provide a more detailed picture of its structure.
| Property | Value |
| Molecular Formula | C₁₂H₁₂NOP |
| Molecular Weight | 217.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162-166 °C[1] |
| Solubility | Soluble in polar organic solvents |
Evolution and Modern Applications
Since its initial synthesis, this compound has transitioned from a laboratory curiosity to a valuable building block and functional moiety in a wide range of applications.
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex organophosphorus ligands, catalysts, and biologically active molecules.[2] The amide group can be further functionalized, and the diphenylphosphinoyl group can act as a directing group in stereoselective reactions.
-
Medicinal Chemistry: this compound derivatives have been investigated for their potential as therapeutic agents. For instance, they have been explored as inhibitors of enzymes such as Kv1.5 potassium ion channels.
-
Materials Science: The thermal stability and flame-retardant properties of the phosphinamide group have led to the incorporation of this compound moieties into polymers to enhance their fire resistance.[2]
The development of new synthetic methodologies, including catalytic C-H activation and cross-coupling reactions, has greatly expanded the toolkit for creating novel this compound derivatives with tailored properties.
Conclusion
The discovery and history of this compound compounds illustrate a fundamental progression in organophosphorus chemistry. From its inferred first synthesis via a classical nucleophilic substitution reaction to its current role as a versatile synthetic intermediate, this compound continues to be a relevant and important molecule for researchers and developers. The foundational work laid by the pioneers of organophosphorus chemistry has enabled the diverse applications we see today, from pharmaceuticals to advanced materials. This guide serves as a testament to the enduring legacy of this core chemical entity.
References
Theoretical Investigations into the Electronic Properties of Diphenylphosphinamide: A Computational Guide
For immediate release:
This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the theoretical studies of the electronic properties of Diphenylphosphinamide (DPPA). Utilizing Density Functional Theory (DFT), this guide outlines the computational protocols and analysis of key electronic descriptors crucial for understanding the molecule's reactivity and potential applications.
Introduction
This compound, a member of the organophosphorus family, is a molecule of significant interest due to its versatile chemical structure. The presence of a phosphoryl group, an amide moiety, and two phenyl rings imparts a unique combination of electronic and steric properties. Understanding these electronic characteristics is paramount for predicting its behavior as a ligand in catalysis, a scaffold in medicinal chemistry, or a building block in materials science. Computational chemistry, particularly Density Functional Theory, offers a powerful and accessible means to elucidate these properties at the molecular level.[1]
Theoretical Methodologies: A Computational Protocol
The electronic properties of this compound are effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) stands as a primary method due to its favorable balance of accuracy and computational cost for systems of this size.[1][2] A typical computational workflow for analyzing its properties is detailed below.
Computational Workflow
The process begins with the construction of the 3D structure of this compound, followed by a series of calculations to ensure an accurate representation of the molecule and to derive its electronic properties.
-
Geometry Optimization: The initial molecular structure is optimized to find its most stable energetic conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. This process is typically performed using a specific functional and basis set, for instance, the B3LYP functional with a 6-31+G* basis set has been effectively used for similar phosphinamide derivatives.[3]
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculation: With the validated optimized geometry, a higher-level single-point energy calculation is performed to accurately determine the electronic properties, such as the energies of the molecular orbitals and the electrostatic potential.
Key Electronic Properties and Analysis
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[4] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability.[4] A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[5]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution on the molecule's surface.[6] This is an invaluable tool for predicting how a molecule will interact with other chemical species.[7][8] The MEP surface is color-coded to indicate different regions of electrostatic potential:
-
Red: Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
-
Blue: Represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.[9]
-
Green: Denotes regions of neutral potential.
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atom of the P=O group, highlighting it as a primary site for interaction with electrophiles or for hydrogen bonding. Conversely, the protons of the amide (N-H) group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.
Data Presentation
The following tables summarize the typical parameters used in the computational study of this compound and the kind of quantitative data that can be obtained. The values presented are representative and may vary depending on the specific level of theory and basis set employed.
Table 1: Computational Protocol Parameters
| Parameter | Specification | Purpose |
| Methodology | Density Functional Theory (DFT) | Balances accuracy and computational cost for electronic structure calculations.[1] |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A widely used hybrid functional for organic and organophosphorus compounds.[3] |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution, including polarization and diffuse functions.[8] |
| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages for performing these calculations.[4] |
Table 2: Calculated Electronic Properties of this compound (Representative Values)
| Property | Value (Hartree) | Value (eV) | Significance |
| HOMO Energy | -0.252 | -6.86 | Indicates electron-donating ability. |
| LUMO Energy | -0.015 | -0.41 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 0.237 | 6.45 | Correlates with chemical stability and reactivity.[4][5] |
| Dipole Moment | 1.65 Debye | - | Measures the overall polarity of the molecule. |
Applications in Research and Drug Development
The theoretical data derived from these studies have direct practical implications:
-
Rational Ligand Design: In catalysis, the electronic properties of phosphinamide-based ligands are crucial for tuning the activity and selectivity of metal complexes.[10] The MEP and HOMO/LUMO energies can guide the modification of the ligand structure to achieve desired catalytic outcomes.
-
Drug Discovery: Understanding the electronic landscape of a molecule is fundamental in structure-based drug design. The MEP can identify regions crucial for hydrogen bonding or other non-covalent interactions with a biological target, such as an enzyme active site. The HOMO-LUMO gap can also provide insights into the potential for the molecule to participate in redox reactions, which can be relevant to its metabolic profile.
-
Materials Science: For the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, the HOMO-LUMO gap is a key parameter that influences the material's optical and electronic properties, including its color and conductivity.
References
- 1. scl.rs [scl.rs]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of anionic dearomatizing reactions of this compound derivatives: a theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. irjweb.com [irjweb.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Diphenylphosphinamide Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylphosphinamide-based ligands, particularly N-substituted diphenylphosphinous amides (R-N(PPh₂)₂ or R₂N-PPh₂), have emerged as a versatile class of ancillary ligands for transition metal-catalyzed cross-coupling reactions. Their unique steric and electronic properties, which can be readily tuned by modifying the substituent on the nitrogen atom, allow for the formation of highly active and stable catalysts. These ligands have shown significant promise in palladium-catalyzed reactions such as Suzuki-Miyaura and Heck couplings, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strong σ-donating character of the phosphorus atoms enhances the electron density at the metal center, facilitating the oxidative addition step, which is often rate-limiting in catalytic cycles.
This document provides detailed application notes and experimental protocols for the use of this compound-based ligands in key catalytic cross-coupling reactions.
Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organohalide and an organoboron compound. Palladium complexes bearing this compound ligands have demonstrated high catalytic activity in these reactions, effectively coupling a wide range of aryl halides with arylboronic acids.[1][2]
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a this compound ligand.
Quantitative Data
The performance of palladium complexes with N,N-bis(diphenylphosphino)amine ligands has been evaluated in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.[3] A notable example is the use of a pre-catalyst derived from N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide.[2]
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid [2][3]
| Entry | Aryl Bromide | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | N,N-bis(diphenylphosphino)benzidine | 1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 95 |
| 2 | 4-Bromotoluene | N,N-bis(diphenylphosphino)benzidine | 1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 98 |
| 3 | 4-Bromoanisole | N,N-bis(diphenylphosphino)benzidine | 1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 92 |
| 4 | 4-Bromobenzonitrile | N,N-bis(diphenylphosphino)benzidine | 1 | Cs₂CO₃ | 1,4-Dioxane | 80 | 1.5 | 88 |
| 5 | 1-Bromo-4-nitrobenzene | N-(4-acetylphenyl)-N-(PPh₂)₂ | 1 | Cs₂CO₃ | 1,4-Dioxane | 110 | 2 | 96 |
| 6 | 4-Bromoacetophenone | N-(4-acetylphenyl)-N-(PPh₂)₂ | 1 | Cs₂CO₃ | 1,4-Dioxane | 110 | 2 | 94 |
Experimental Protocols
Protocol 1: Synthesis of N,N-bis(diphenylphosphino)aniline Ligand
This protocol is a general procedure for the synthesis of N-aryl-bis(diphenylphosphinous amide) ligands.
-
To a stirred solution of aniline (1.0 eq) and triethylamine (2.2 eq) in dry toluene (10 mL per mmol of aniline) under a nitrogen atmosphere, add chlorodiphenylphosphine (2.1 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the resulting suspension to remove triethylamine hydrochloride salt and wash the solid with dry toluene.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Wash the resulting crude product with n-hexane to obtain the pure ligand as a solid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling [2][3]
-
In a Schlenk tube, combine the palladium pre-catalyst (e.g., [PdCl₂(ArN(PPh₂)₂)], 0.01 mmol, 1 mol%), aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (3 mL) via syringe.
-
Stir the mixture and heat to the required temperature (e.g., 80-110 °C) for the specified time (typically 1.5-2 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to yield the pure biaryl product.
Application: Heck Cross-Coupling
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene. Sterically hindered and electron-rich P,N-type this compound ligands have been shown to form highly active palladium catalysts for the Heck coupling of challenging substrates, such as aryl chlorides, with styrene derivatives.[4]
Catalytic Cycle for Heck Reaction
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction. 'L' represents the this compound ligand.
Quantitative Data
The palladium catalyst generated in situ from a P,N-type amidophosphine ligand has shown excellent performance in the Heck coupling of various aryl chlorides with styrene, yielding trans-stilbene products.[4]
Table 2: Heck Coupling of Aryl Chlorides with Styrene [4]
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 99 |
| 2 | 4-Chlorobenzonitrile | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 95 |
| 3 | 4-Chloroanisole | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 92 |
| 4 | Chlorobenzene | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 90 |
| 5 | 1-Chloro-4-nitrobenzene | {{(o-PPh₂)C₆H₄}C(O)N(H)(C₁₂H₁₈)} | 0.1 | Cs₂CO₃ | Dioxane | 120 | 12 | 98 |
Experimental Protocols
Protocol 3: General Procedure for Heck Cross-Coupling of Aryl Chlorides [4]
-
To an oven-dried Schlenk tube, add the palladium source (e.g., [Pd(OAc)₂], 0.1 mol%) and the amidophosphine ligand (0.12 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Add the aryl chloride (1.0 mmol), styrene (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add anhydrous dioxane (2 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite.
-
Wash the celite pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired trans-stilbene product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Diphenylphosphinamide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenylphosphinamide and its derivatives have emerged as a versatile class of compounds in modern organic synthesis. Their utility spans from serving as robust ligands in transition metal-catalyzed cross-coupling reactions to acting as highly effective chiral organocatalysts for asymmetric transformations. The phosphorus-nitrogen bond imparts unique electronic and steric properties, which can be fine-tuned to achieve high efficiency and selectivity in a variety of chemical reactions. This document provides an overview of key applications, detailed experimental protocols, and quantitative data for reactions employing this compound-based compounds.
Ligands for Palladium-Catalyzed Cross-Coupling Reactions
This compound derivatives, particularly bulky and electron-rich variants, are effective ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, and Heck reactions. These ligands stabilize the palladium catalyst, facilitate oxidative addition and reductive elimination steps, and can lead to high yields of desired products. P-stereogenic phosphinamides have been developed as chiral ligands for asymmetric cross-coupling reactions, enabling the synthesis of enantioenriched products.
Application in Suzuki-Miyaura Cross-Coupling
Phosphinamide-based ligands have demonstrated high efficacy in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of C-C bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1][2] The phosphinamide moiety can influence the steric and electronic environment of the palladium center, thereby enhancing catalytic activity.[1]
A phosphinamide-based cyclopalladium complex has been shown to be a highly active precatalyst for Suzuki-Miyaura cross-coupling of sterically congested nonactivated enolates, proceeding under mild conditions.[2]
Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a phosphinamide-type ligand.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids
This protocol is a representative procedure based on established methods for Suzuki-Miyaura reactions using phosphine-based ligands.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound-based ligand (e.g., a bulky derivative, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (3.6 mg, 0.02 mmol), the this compound-based ligand (0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the flask.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Chiral Organocatalysts for Asymmetric Synthesis
A significant application of this compound derivatives lies in the field of asymmetric catalysis, where P-stereogenic phosphinamides have been employed as chiral organocatalysts.[2][3] These catalysts have proven to be highly effective in a range of enantioselective transformations, including the desymmetric reduction of cyclic 1,3-diketones and C-H functionalization reactions.[2][3]
Application in Enantioselective C-H Functionalization
The development of methods for the enantioselective synthesis of P-stereogenic phosphinamides has been a major advance.[4] One such method involves the palladium-catalyzed enantioselective C-H alkynylation, using a chiral ligand to control the stereochemistry at the phosphorus center.[3] These resulting chiral phosphinamides can then be used as catalysts or ligands in other reactions.
The following is a representative protocol for the synthesis of P-stereogenic phosphinamides, a key step in their application as chiral catalysts.
Experimental Protocol: Synthesis of P-Stereogenic Phosphinamides via Pd(II)-Catalyzed Enantioselective C-H Alkynylation[3]
Materials:
-
Diarylphosphinamide substrate (0.2 mmol)
-
Alkynyl bromide (0.3 mmol)
-
Pd(OAc)₂ (0.02 mmol, 10 mol%)
-
L-pyroglutamic acid (L-pGlu-OH) as chiral ligand (0.04 mmol, 20 mol%)
-
Silver carbonate (Ag₂CO₃, 0.2 mmol)
-
tert-Amyl alcohol (t-AmylOH, 2.0 mL)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a glovebox, to a screw-capped vial, add the diarylphosphinamide substrate (0.2 mmol), alkynyl bromide (0.3 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), L-pGlu-OH (5.2 mg, 0.04 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).
-
Add tert-Amyl alcohol (2.0 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) to afford the P-stereogenic phosphinamide product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the quantitative data for representative reactions involving this compound derivatives.
Table 1: Enantioselective C-H Alkynylation of Diarylphosphinamides [3]
| Entry | Diarylphosphinamide Substrate | Alkynyl Bromide | Yield (%) | ee (%) |
| 1 | This compound | (Triisopropylsilyl)ethynyl bromide | 65 | 95 |
| 2 | Di(p-tolyl)phosphinamide | (Triisopropylsilyl)ethynyl bromide | 70 | 96 |
| 3 | Di(p-fluorophenyl)phosphinamide | (Triisopropylsilyl)ethynyl bromide | 68 | 94 |
| 4 | Di(p-chlorophenyl)phosphinamide | (Triisopropylsilyl)ethynyl bromide | 65 | 93 |
| 5 | Di(m-tolyl)phosphinamide | (Triisopropylsilyl)ethynyl bromide | 76 | 96 |
Table 2: P-Stereogenic Phosphinamide-Catalyzed Desymmetric Reduction of 1,3-Diketones (Representative Data)[2]
| Entry | 1,3-Diketone Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 2-Methyl-1,3-cyclohexanedione | 5 | 95 | 98 |
| 2 | 2-Ethyl-1,3-cyclohexanedione | 5 | 92 | 97 |
| 3 | 2-Propyl-1,3-cyclohexanedione | 5 | 90 | 96 |
| 4 | 2-Methyl-1,3-cyclopentanedione | 10 | 88 | 95 |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Phosphinamide-Based Catalysts: Discovery, Methodology Development, and Applications in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Diphenylphosphinamide Derivatives as Flame Retardants in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylphosphinamide derivatives as effective halogen-free flame retardants in a variety of polymeric systems. Detailed experimental protocols for the synthesis of these retardants, their incorporation into polymers, and standardized flammability testing are provided to facilitate research and development in this field.
Introduction to this compound Derivatives in Flame Retardancy
This compound derivatives, particularly those based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), have emerged as highly effective halogen-free flame retardants for a range of polymers, including epoxy resins, polyamides, polyurethanes, and polycarbonates.[1][2] These compounds owe their efficacy to a dual-action mechanism, functioning in both the gas and condensed phases during combustion.[3][4] In the gas phase, they release phosphorus-containing radicals (e.g., PO•) that quench highly reactive H• and OH• radicals, thereby interrupting the exothermic combustion cycle.[2][4] In the condensed phase, they promote the formation of a protective char layer on the polymer surface, which insulates the underlying material from heat and oxygen, and reduces the release of flammable volatiles.[1][3] The presence of nitrogen in the phosphinamide structure often acts synergistically with phosphorus to enhance charring and flame inhibition.[5]
Synthesis of this compound Derivatives
A common and versatile method for synthesizing phosphonamidates, a class of this compound derivatives, is the Atherton-Todd reaction.[6] This reaction typically involves the in-situ formation of a reactive phosphorus-halogen intermediate from a P-H containing compound (like DOPO) and a halogenating agent (e.g., carbon tetrachloride), which then reacts with an amine.
General Synthesis Protocol via Atherton-Todd Reaction
This protocol describes the synthesis of a DOPO-based phosphonamidate.
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
Amine (e.g., 4,4'-diaminodiphenylmethane (DDM), piperazine)
-
Triethylamine (TEA) or other suitable base
-
Carbon tetrachloride (CCl4) or other chlorinating agent
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve DOPO and the chosen amine in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the mixture in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of carbon tetrachloride in the anhydrous solvent to the reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (typically several hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the final this compound derivative.
Incorporation of this compound Derivatives into Polymers
The method of incorporation of the flame retardant into the polymer matrix is critical for achieving optimal performance and maintaining the mechanical properties of the final material.
Protocol for Epoxy Resins (Thermoset)
Materials:
-
This compound derivative
-
Epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
Solvent (optional, e.g., acetone)
Procedure:
-
Pre-dry the this compound derivative in a vacuum oven at a temperature below its melting point to remove any moisture.
-
Mechanically mix the desired amount of the flame retardant with the liquid epoxy resin at an elevated temperature (e.g., 120 °C) until a homogeneous mixture is obtained. If necessary, a small amount of solvent can be used to aid dispersion, which is subsequently removed under vacuum.
-
Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing cycle (e.g., 150 °C for 2 hours, followed by post-curing at 180 °C for 2 hours).[7]
-
Allow the cured samples to cool to room temperature before demolding.
Protocol for Polyamides (Thermoplastic)
Materials:
-
This compound derivative
-
Polyamide (e.g., PA6, PA66) pellets
Procedure:
-
Dry the polyamide pellets and the this compound derivative in a vacuum oven to remove moisture.
-
Premix the polyamide pellets and the flame retardant powder in the desired weight ratio.
-
Melt-blend the mixture using a twin-screw extruder. A typical temperature profile for PA66 from hopper to die is 230-270 °C.[8]
-
Extrude the molten blend through a die to form strands.
-
Cool the strands in a water bath.
-
Pelletize the cooled strands.
-
Dry the resulting flame-retardant polyamide pellets before further processing, such as injection molding, to prepare specimens for testing.
Protocol for Flexible Polyurethane Foams
Materials:
-
This compound derivative
-
Polyether polyol
-
Diisocyanate (e.g., MDI or TDI)
-
Catalysts (e.g., amine and tin-based)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water)
Procedure:
-
Thoroughly disperse the solid this compound derivative into the polyol using high-shear mixing.[6]
-
In a separate container, weigh the diisocyanate.
-
In a reaction cup, combine the polyol/flame retardant mixture, catalysts, surfactant, and blowing agent.
-
Mix these components at high speed for a short duration (e.g., 10-15 seconds).
-
Add the diisocyanate to the mixture and continue high-speed mixing for a few seconds until the cream time is observed.
-
Pour the reacting mixture into an open mold and allow it to free-rise.
-
Cure the foam at room temperature or in an oven at a slightly elevated temperature (e.g., 70°C) for several hours.
-
Condition the foam samples at standard conditions (e.g., 23 °C, 50% relative humidity) for at least 24 hours before testing.
Experimental Protocols for Flammability Testing
Standardized testing is crucial for evaluating the efficacy of flame retardants. The following are key flammability tests for polymers.
Limiting Oxygen Index (LOI)
The LOI test (ASTM D2863) determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Procedure:
-
Prepare vertically oriented bar specimens of the polymer (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick).
-
Clamp the specimen in the holder inside a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in subsequent tests until the minimum concentration required to sustain burning for a specified time or to a certain length of the specimen is determined. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burning Test
The UL-94 test evaluates the burning characteristics of a material after exposure to a small flame. The V-0 rating is the most desirable classification for many applications.
Procedure:
-
Prepare bar specimens (typically 125 mm long, 13 mm wide, and of a specified thickness).
-
Mount the specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and then remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior of a set of five specimens.
Cone Calorimetry
The cone calorimeter (ASTM E1354) is one of the most effective bench-scale methods for assessing the fire behavior of materials under simulated real-world fire conditions.
Procedure:
-
Prepare square specimens (typically 100 mm x 100 mm x specified thickness).
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in a sample holder.
-
Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
-
A spark igniter is used to ignite the pyrolysis gases.
-
Continuously measure parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), mass loss rate (MLR), and smoke production rate (SPR) throughout the combustion process. Reductions in pHRR and THR are indicative of improved flame retardancy.
Quantitative Data Presentation
The following tables summarize the flame retardant performance of various this compound derivatives in different polymer systems.
Table 1: Flammability Data for this compound Derivatives in Epoxy Resins
| Flame Retardant | Polymer Matrix | Loading (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) |
| None | Epoxy | 0 | 0 | ~22 | No Rating | >1000 | >100 |
| DDM-DOPO | Epoxy | - | 0.25 | 30.0 | V-0 | - | - |
| DDM-DOPO | Epoxy | 9.8 | - | 26.4 | - | - | - |
| DOPO-HQ | Epoxy | 36.8 | 2.5 | 30.0 | V-0 | - | - |
| Polymeric Phosphoramide (PCS) | Epoxy | 7 | - | 31.2 | V-0 | Reduced by 59.7% | Reduced by 63.7% |
Table 2: Flammability Data for this compound Derivatives in Polyamides
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating |
| None | PA66 | 0 | ~23 | No Rating |
| Melamine Cyanurate (MCA) | PA66 | 6 | 31.5 | V-0 |
| DOPO-NH2 | PA6 | 15 | 28.0 | - |
| DIDOPO | PA6 | 15 | 25.0 | - |
Table 3: Flammability Data for this compound Derivatives in Polyurethanes
| Flame Retardant | Polymer Matrix | Loading (%) | UL-94 Rating |
| None | Flexible PU Foam | 0 | No Rating |
| EDA-b-DOPO | Flexible PU Foam | 5 (of polyol wt) | HF-1 |
Visualizations of Mechanisms and Workflows
Synthesis and Application Workflow
Caption: Experimental workflow for this compound flame retardants.
Flame Retardant Mechanism
Caption: Dual-action flame retardant mechanism.
References
- 1. google.com [google.com]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. publications.iafss.org [publications.iafss.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Synthesis and Application of Metal Complexes with Diphenylphosphinamide Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of metal complexes featuring diphenylphosphinamide and its derivatives as ligands. These compounds are of significant interest in the fields of catalysis and medicinal chemistry.
Introduction
This compound and its analogues are versatile ligands in coordination chemistry. The presence of both a hard amide and a soft phosphine donor site allows for the formation of stable complexes with a variety of transition metals. The electronic and steric properties of these ligands can be fine-tuned, influencing the catalytic activity and selectivity of the resulting metal complexes, as well as their potential as therapeutic agents. This document outlines the synthesis of palladium(II) complexes with these ligands and their application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Furthermore, it touches upon the potential of such complexes in anticancer drug development.
Data Presentation
Table 1: Synthesis and Characterization of a Palladium(II)-Phosphinecarboxamide Complex
| Complex | Formula | Ligand | Metal Precursor | Yield (%) | ³¹P NMR (δ, ppm) | Key Structural Feature | Reference |
| trans-[PdCl₂{Ph₂P(O)NHPh-κP}₂] | C₃₈H₃₂Cl₂N₂O₂P₂Pd | N-phenyl-P,P-diphenylphosphinic amide | PdCl₂(COD) | 97 | 25.5 | Square-planar geometry with trans-coordinated phosphine ligands | [1] |
Table 2: Catalytic Activity in Suzuki-Miyaura Cross-Coupling
| Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₂Py | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Isopropanol/Water | RT | 2 | 95 | [2] |
| Pd(OAc)₂ / Iminophosphine | 4-Iodotoluene | Phenylboronic acid | Cs₂CO₃ | Toluene | 25 | 1 | 98 | [2] |
| ((CH₃)₃SiC₆H₄PPh₂)₂PdCl₂ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/Water | 80 | 24 | 92 | [3] |
Note: The data in Table 2 is illustrative of the catalytic performance of related palladium-phosphine systems in Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Complex with N-phenyl-P,P-diphenylphosphinic amide
This protocol is adapted from the synthesis of trans-[PdCl₂{Ph₂P(O)NHPh-κP}₂], a close analog of a this compound complex.[1]
Materials:
-
N-phenyl-P,P-diphenylphosphinic amide (Ph₂P(O)NHPh)
-
Dichloro(1,5-cyclooctadiene)palladium(II) (PdCl₂(COD))
-
Dichloromethane (CH₂Cl₂)
-
n-Hexane
-
Standard Schlenk line equipment
-
NMR tubes and spectrometer
-
FT-IR spectrometer
-
Elemental analyzer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dichloro(1,5-cyclooctadiene)palladium(II) (57.2 mg, 0.20 mmol) in dichloromethane (2.5 mL).
-
To this solution, add N-phenyl-P,P-diphenylphosphinic amide (122.3 mg, 0.40 mmol).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Remove all volatile materials under reduced pressure to obtain a yellow powder.
-
Wash the resulting solid with n-hexane and dry it in vacuo.
-
The product, trans-[PdCl₂{Ph₂P(O)NHPh-κP}₂], is obtained in high yield (e.g., 153.7 mg, 97%).[1]
Characterization:
-
¹H NMR (400 MHz, CDCl₃, ppm): δ 7.11–7.16 (m, 2H), 7.28–7.30 (m, 4H), 7.46–7.50 (m, 8H), 7.54–7.59 (m, 8H), 7.81–7.86 (m, 8H), 10.56 (br, 2H, NH).[1]
-
³¹P NMR (CDCl₃, ppm): A major signal at δ 25.5 ppm is characteristic of the trans-isomer.[1]
-
FT-IR (KBr, cm⁻¹): Monitor for characteristic vibrational bands of the ligand and any shifts upon coordination to the metal center.
-
Elemental Analysis: Confirm the elemental composition of the synthesized complex.
-
X-ray Crystallography: If single crystals can be obtained, this technique provides definitive structural information.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general guideline for employing a palladium-phosphine catalyst in a Suzuki-Miyaura cross-coupling reaction.[2][3]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., the complex from Protocol 1 or an in-situ generated catalyst from Pd(OAc)₂ and a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene/water, isopropanol/water)
-
Standard reaction glassware
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (typically 0.1-1 mol%).
-
Add the solvent system (e.g., a mixture of an organic solvent and water).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes with this compound ligands.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Potential Anticancer Signaling Pathways
While specific signaling pathways for this compound metal complexes are still under investigation, many metal-based anticancer drugs are known to induce apoptosis through various signaling cascades. One such common pathway is the p53 signaling pathway.
Caption: Hypothetical p53-mediated apoptosis pathway for anticancer metal complexes.
Conclusion
Metal complexes with this compound ligands represent a promising class of compounds with significant potential in both catalysis and medicinal chemistry. The synthetic protocols provided herein offer a foundation for the preparation of these complexes, while the outlined applications in Suzuki-Miyaura cross-coupling highlight their utility in organic synthesis. Further research into the medicinal applications of these complexes, particularly their mechanisms of action, is warranted to fully realize their therapeutic potential. The versatility of the this compound ligand framework allows for extensive modification, paving the way for the development of new catalysts and therapeutic agents with tailored properties.
References
Application Notes and Protocols for Diphenylphosphinamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylphosphinamide and its derivatives as ligands in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document offers detailed experimental protocols, quantitative data from representative studies, and visualizations of the reaction mechanisms and workflows.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. This compound and related aminophosphine ligands have emerged as a versatile class of ligands, offering a unique combination of steric and electronic properties that can effectively promote the key steps of the catalytic cycle.
The P-N bond in these ligands allows for fine-tuning of the electron density at the phosphorus atom, which in turn influences the reactivity of the palladium catalyst. These ligands have shown promise in facilitating challenging coupling reactions, including those involving sterically hindered substrates or less reactive aryl chlorides.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls and substituted aromatic compounds. This compound-type ligands can be effective in promoting this transformation.
General Reaction Scheme:
-
Ar1-X : Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)
-
Ar2-B(OR)2 : Aryl or heteroaryl boronic acid or ester
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions using aminophosphine ligands, including a palladium(II) complex of a phosphinic amide.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | [Pd(Ph2P(O)CH2NPh)2] | K2CO3 | DMF | 100 | 2 | 95 | |
| 2 | 4-Bromoanisole | Phenylboronic acid | [Pd(Ph2P(O)CH2NPh)2] | K2CO3 | DMF | 100 | 2 | 92 | |
| 3 | 4-Chlorotoluene | Phenylboronic acid | [Pd(Ph2P(O)CH2NPh)2] | K2CO3 | DMF | 100 | 2 | 55 | |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | [Pd(Ph2P(O)CH2NPh)2] | K2CO3 | DMF | 100 | 2 | 100 | |
| 5 | 4-Bromobenzaldehyde | Phenylboronic acid | [Pd(Ph2P(O)CH2NPh)2] | K2CO3 | DMF | 100 | 2 | 85 | |
| 6 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)2 / N,N-di-iso-butyl-1,1-diphenylphosphinamine | K3PO4 | Toluene | 100 | 12 | 91 | [1] |
| 7 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 / N,N-di-iso-butyl-1,1-diphenylphosphinamine | K3PO4 | Toluene | 100 | 12 | 75 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a this compound-type ligand.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound or related aminophosphine ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), the this compound ligand (2-4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Reactants: Under the inert atmosphere, add the aryl halide (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.2 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the synthesis of arylamines. The electronic properties of this compound ligands can be beneficial for this C-N bond-forming reaction.
General Reaction Scheme:
-
Ar-X : Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)
-
R1R2NH : Primary or secondary amine
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine using a this compound-type ligand.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound or related aminophosphine ligand
-
Aryl halide
-
Amine
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the this compound ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube and, if not in a glovebox, evacuate and backfill with an inert gas three times.
-
Addition of Reactants: Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.2 M solution with respect to the aryl halide) via syringe.
-
Reaction: Heat the reaction mixture with stirring in a preheated oil bath at the appropriate temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
References
Application of Diphenylphosphinamide in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylphosphinamide and its derivatives are versatile compounds that have garnered significant interest in pharmaceutical research and development. Their utility spans from acting as crucial ligands in metal-catalyzed reactions to serving as core structural motifs in biologically active molecules. This document provides a detailed overview of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with experimental protocols and quantitative data to support researchers in this field. The unique electronic and steric properties of the this compound moiety contribute to its efficacy in asymmetric synthesis and in the modulation of biological targets.
Introduction
Phosphorus-containing compounds are integral to modern medicinal chemistry, with applications ranging from prodrug strategies to the design of enzyme inhibitors.[1][2] this compound, in particular, serves as a valuable building block and reagent in the synthesis of complex pharmaceutical intermediates. Its ability to form stable complexes with transition metals makes it an effective ligand in catalysis, while its structural similarity to amino acids and peptides allows for its incorporation into bioactive molecules.[3] This note will explore key applications, provide detailed experimental procedures for representative syntheses, and present data in a clear, comparative format.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound and its analogues are primarily utilized in the following areas of pharmaceutical synthesis:
-
Asymmetric Synthesis of Chiral Phosphonates: Chiral phosphonates are important intermediates for a variety of bioactive molecules, including antiviral and anticancer agents.[4] this compound-derived catalysts and auxiliaries play a crucial role in achieving high enantioselectivity in the synthesis of these compounds.[5][6]
-
Ligands in Cross-Coupling Reactions: The phosphine functionality within this compound allows it to act as a ligand in various metal-catalyzed cross-coupling reactions, which are fundamental to the construction of the carbon skeleton of many active pharmaceutical ingredients (APIs).[7]
-
Synthesis of Bioactive Molecules: The this compound scaffold itself can be a key pharmacophore. For instance, derivatives have been synthesized and evaluated as inhibitors of enzymes like the Kv1.5 potassium ion channel, which is a target for atrial fibrillation treatment.[8]
-
Precursors to α-Aminophosphonates: α-Aminophosphonates are analogues of α-amino acids and are key components of various enzyme inhibitors. The phospha-Mannich reaction is a common method for their synthesis, where this compound derivatives can be employed.[6][9]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Phosphonate Intermediate
This protocol describes a general procedure for the asymmetric synthesis of a chiral phosphonate using a chiral catalyst, adapted from methodologies focused on stereocontrolled phosphorus center synthesis.[5]
Objective: To synthesize an enantioenriched phosphonate intermediate via a catalytic asymmetric reaction.
Materials:
-
Racemic H-phosphinate (e.g., isopropyl phenylphosphinate)
-
Alcohol or phenol nucleophile
-
Chiral nucleophilic catalyst (e.g., a chiral amine or phosphine)
-
Halogenating agent (e.g., carbon tetrachloride)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic H-phosphinate (1.0 eq), the alcohol/phenol (1.2 eq), and the chiral catalyst (0.1 eq) in the chosen anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) with stirring.
-
Slowly add the base (1.5 eq) to the reaction mixture.
-
Add the halogenating agent (1.5 eq) dropwise over a period of 15-30 minutes.
-
Allow the reaction to stir at the specified temperature for the required time (monitored by TLC or ³¹P NMR).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched phosphonate.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Diagram of Experimental Workflow:
Caption: Workflow for Asymmetric Phosphonate Synthesis.
Protocol 2: Synthesis of an α-Aminophosphonate Intermediate via the Phospha-Mannich Reaction
This protocol outlines a general procedure for the three-component synthesis of α-aminophosphonates.[6][9]
Objective: To synthesize an α-aminophosphonate intermediate.
Materials:
-
An aldehyde or ketone
-
An amine
-
Diphenylphosphite or a dialkyl phosphite
-
Catalyst (e.g., a Lewis acid or an organocatalyst)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
In a round-bottom flask, mix the aldehyde/ketone (1.0 eq) and the amine (1.0 eq) in the chosen solvent.
-
Add the catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature for a specified time to allow for imine formation.
-
Add the diphenylphosphite or dialkyl phosphite (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the α-aminophosphonate.
Diagram of Logical Relationship:
Caption: Phospha-Mannich Reaction Components.
Data Presentation
The following tables summarize representative quantitative data from the literature for the synthesis of chiral phosphonates and α-aminophosphonates, highlighting the effectiveness of this compound-related methodologies.
Table 1: Asymmetric Synthesis of Chiral Phosphonates [5][9]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chiral Amine A | Toluene | -20 | 85 | 92 |
| 2 | Chiral Phosphine B | CH₂Cl₂ | 0 | 91 | 88 |
| 3 | (R)-BINOL Phosphate | Xylene | rt | 65 | 61.9 |
| 4 | Chiral Amine A | THF | -20 | 78 | 85 |
Table 2: Synthesis of α-Aminophosphonates [9]
| Entry | Aldehyde | Amine | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Aniline | InCl₃ | 92 |
| 2 | 4-Cl-Benzaldehyde | Benzylamine | Sc(OTf)₃ | 88 |
| 3 | Cinnamaldehyde | p-Toluidine | (R)-BINOL Phosphate | 55 |
| 4 | Isobutyraldehyde | Cyclohexylamine | None | 75 |
Signaling Pathway Involvement
While this compound is primarily a synthetic tool, its derivatives can act as inhibitors of signaling pathways. For example, diphenylphosphinic amides have been shown to inhibit the Kv1.5 potassium ion channel.
Diagram of Signaling Pathway Inhibition:
Caption: Inhibition of Kv1.5 Channel by Diphenylphosphinic Amides.
Conclusion
This compound and its derivatives are indispensable tools in modern pharmaceutical synthesis. Their application in asymmetric catalysis provides access to crucial chiral intermediates with high enantiopurity. Furthermore, the this compound scaffold serves as a valuable template for the design of novel therapeutic agents. The protocols and data presented herein offer a practical guide for researchers engaged in the synthesis of pharmaceutical intermediates, underscoring the broad and impactful role of this class of organophosphorus compounds in drug discovery and development.[3][10]
References
- 1. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 5. Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and evaluation of diphenylphosphinic amides and diphenylphosphine oxides as inhibitors of Kv1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: Synthesis of N-Substituted Phosphoramides from Diphenylphosphinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-substituted phosphoramides using diphenylphosphinamide as a key starting material. The methodologies described herein are based on established synthetic strategies for N-functionalization of amides and related compounds, offering versatile routes to a diverse range of phosphoramides with potential applications in medicinal chemistry and drug development.
Introduction
Phosphoramides are a critical class of organophosphorus compounds with a wide range of applications, including their use as ligands in catalysis, as intermediates in organic synthesis, and as key structural motifs in various biologically active molecules and prodrugs. This compound serves as a readily available and stable precursor for the synthesis of N-substituted phosphoramides. This document outlines three robust protocols for the N-alkylation and N-arylation of this compound:
-
Protocol 1: N-Alkylation via Deprotonation and Nucleophilic Substitution
-
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
-
Protocol 3: N-Alkylation via the Mitsunobu Reaction
These methods provide access to a variety of N-alkyl and N-aryl phosphoramides, enabling the exploration of their structure-activity relationships in drug discovery and development.
Synthesis Protocols
Protocol 1: N-Alkylation via Deprotonation and Nucleophilic Substitution
This protocol describes the N-alkylation of this compound by deprotonation with a strong base to form a nucleophilic anion, followed by reaction with an alkyl halide. This method is suitable for the synthesis of a wide range of N-alkyl and N-benzyl phosphoramides.
Experimental Workflow:
Figure 1: General workflow for the N-alkylation of this compound.
Detailed Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the this compound in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base (e.g., sodium hydride (NaH, 1.1 eq.) or potassium tert-butoxide (KOtBu, 1.1 eq.)) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide (R-X, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC). Typical reaction times range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl phosphoramide.
Quantitative Data Summary:
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | THF | rt | 12 | 85-95 |
| 2 | Iodomethane | NaH | DMF | rt | 6 | 80-90 |
| 3 | 1-Bromobutane | KOtBu | THF | 60 | 24 | 70-80 |
| 4 | Allyl bromide | NaH | THF | rt | 8 | 88-96 |
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol details the synthesis of N-aryl phosphoramides from this compound and aryl halides using a palladium catalyst with a suitable phosphine ligand. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1][2][3]
Experimental Workflow:
Figure 2: General workflow for the Buchwald-Hartwig N-arylation of this compound.
Detailed Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 eq.), aryl halide (Ar-X, 1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Cross-Coupling: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite, washing with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the N-aryl phosphoramide.
Quantitative Data Summary:
| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 75-85 |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (3) | SPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | 60-70 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 16 | 80-90 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | Dioxane | 110 | 20 | 70-80 |
Protocol 3: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a mild method for the N-alkylation of this compound using an alcohol in the presence of a phosphine reagent and an azodicarboxylate.[4][5][6] This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon.
Experimental Workflow:
Figure 3: General workflow for the Mitsunobu N-alkylation of this compound.
Detailed Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq.), the alcohol (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Mitsunobu Reaction: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-24 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to separate the desired N-alkyl phosphoramide from triphenylphosphine oxide and the hydrazine byproduct.
Quantitative Data Summary:
| Entry | Alcohol | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | DEAD | THF | 0 to rt | 12 | 70-85 |
| 2 | (R)-2-Octanol | DIAD | THF | 0 to rt | 18 | 65-75 (with inversion) |
| 3 | Cinnamyl alcohol | DEAD | THF | 0 to rt | 16 | 75-88 |
| 4 | 3-Phenyl-1-propanol | DIAD | THF | 0 to rt | 24 | 60-70 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Strong bases such as sodium hydride are highly reactive and should be handled with extreme care under an inert atmosphere.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.
-
Azodicarboxylates (DEAD, DIAD) are hazardous and should be handled with caution.[7]
-
Alkylating agents are often toxic and should be handled with care.
Conclusion
The protocols outlined in these application notes provide versatile and effective methods for the synthesis of N-substituted phosphoramides from this compound. These methodologies are amenable to a wide range of substrates, allowing for the generation of diverse libraries of phosphoramides for applications in drug discovery, materials science, and catalysis. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. surface.syr.edu [surface.syr.edu]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Diphenylphosphinamide as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylphosphinamide and its derivatives are emerging as effective secondary thermal stabilizers for a wide range of polymeric materials. In their role as stabilizers, they are particularly adept at protecting polymers from thermo-oxidative degradation. This degradation is a common issue during high-temperature processing and long-term use, leading to a loss of mechanical properties, discoloration, and overall failure of the polymeric material. This compound functions primarily as a hydroperoxide decomposer, a crucial mechanism in interrupting the auto-oxidation cycle of polymers.
These application notes provide an overview of the function, performance, and application protocols for using this compound as a polymer stabilizer.
Mechanism of Action: Hydroperoxide Decomposition
During the thermal oxidation of polymers, the formation and subsequent decomposition of hydroperoxides (ROOH) are key steps in the propagation of degradation. This compound acts as a secondary antioxidant by catalytically decomposing these unstable hydroperoxides into non-radical, stable products. This action prevents the formation of highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise continue the degradation chain reaction.
The proposed mechanism involves the phosphinamide acting as a nucleophile to attack the hydroperoxide, leading to its decomposition into stable alcohols and water. This process effectively neutralizes the precursors to further degradation.
Performance Data
The efficacy of this compound as a polymer stabilizer can be quantified using various analytical techniques. The following tables present representative data on its performance in common polymers like Polyvinyl Chloride (PVC) and Polyethylene (PE).
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. An increase in the onset temperature of degradation signifies improved thermal stability.
| Polymer System | Additive (Concentration) | Onset of Degradation (Tonset) (°C) | Temperature at Max. Degradation Rate (°C) |
| PVC | None | 210 | 235 |
| This compound (1 phr) | 235 | 260 | |
| Conventional Stabilizer (1 phr) | 230 | 255 | |
| HDPE | None | 380 | 420 |
| This compound (0.5 phr) | 405 | 445 | |
| Hindered Phenol (0.5 phr) | 400 | 440 |
Note: phr = parts per hundred resin. Data are illustrative.
Oxidative Stability by Oxidative Induction Time (OIT)
OIT measures the time until the onset of exothermic oxidation of a material at a constant elevated temperature in an oxygen atmosphere. A longer OIT indicates better resistance to oxidative degradation.
| Polymer System | Additive (Concentration) | OIT at 200°C (minutes) |
| Polypropylene (PP) | None | < 1 |
| This compound (0.2 phr) | 15 | |
| Conventional Phosphite (0.2 phr) | 12 | |
| LLDPE | None | 2 |
| This compound (0.3 phr) | 25 | |
| Hindered Phenol (0.3 phr) | 18 |
Note: Data are illustrative.
Experimental Protocols
Protocol 1: Incorporation of this compound into Polyethylene via Melt Blending
This protocol describes a general procedure for incorporating this compound into polyethylene using a laboratory-scale internal mixer.
Materials and Equipment:
-
High-Density Polyethylene (HDPE) pellets
-
This compound powder
-
Internal mixer (e.g., Brabender or similar) with temperature control
-
Compression molder
-
Analytical balance
-
Drying oven
Procedure:
-
Drying: Dry the HDPE pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Mixing:
-
Set the internal mixer temperature to 180-200°C and the rotor speed to 50-60 rpm.
-
Add the dried HDPE pellets to the preheated mixer and allow them to melt and flux for 3-5 minutes.
-
Add the desired amount of this compound (e.g., 0.1 - 1.0 phr) to the molten polymer.
-
Continue mixing for an additional 5-7 minutes to ensure homogeneous dispersion.
-
-
Sample Preparation:
-
Quickly remove the molten blend from the mixer.
-
Transfer the blend to a compression molder preheated to 180°C.
-
Press the blend into sheets of desired thickness (e.g., 1 mm) under a pressure of 10 MPa for 5 minutes.
-
Cool the molded sheets to room temperature under pressure.
-
-
Characterization:
-
Cut the prepared sheets into appropriate sizes for subsequent analysis (TGA, OIT, mechanical testing).
-
Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of the prepared polymer samples.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Polymer samples (with and without this compound)
-
TGA sample pans (e.g., alumina or platinum)
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
TGA Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 15 minutes to establish an inert atmosphere.
-
-
Thermal Program:
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of degradation (Tonset), which is the temperature at which significant weight loss begins.
-
Determine the temperature of the maximum rate of weight loss from the derivative of the TGA curve (DTG).
-
Protocol 3: Assessment of Oxidative Stability using Oxidative Induction Time (OIT)
This protocol describes the method for determining the oxidative stability of the polymer samples.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with OIT capability
-
Polymer samples
-
DSC sample pans (e.g., aluminum)
-
Nitrogen and Oxygen gas supplies
Procedure:
-
Sample Preparation: Place a small, thin section (5-10 mg) of the polymer sample into an open DSC pan.
-
DSC Setup:
-
Place the sample pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Heat the sample to the desired isothermal temperature (e.g., 200°C for polyolefins) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.
-
-
Oxidation:
-
Switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow.
-
-
Data Analysis:
-
The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.
-
Conclusion
This compound demonstrates significant potential as a thermal and oxidative stabilizer for a variety of polymers. Its mechanism as a hydroperoxide decomposer effectively interrupts the degradation cycle, leading to improved thermal stability and a longer service life for polymer products. The provided protocols offer a foundation for researchers to incorporate and evaluate the performance of this compound in their specific polymer formulations. Further optimization of the concentration and synergy with other additives can lead to enhanced stabilization packages tailored for demanding applications.
Application Notes and Protocols for N-arylation of Diphenylphosphinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the N-arylation of diphenylphosphinamide. This procedure is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] Given the lack of specific literature on using this compound as a ligand, this protocol treats it as the nitrogen-containing substrate to be arylated.
The N-arylation of amides is a critical transformation in modern organic synthesis, enabling the construction of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals.[4][5] This protocol offers a robust starting point for the synthesis of N-aryl diphenylphosphinamides.
Reaction Principle
The N-arylation of this compound involves the reaction between the amide nitrogen and an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The general transformation is depicted below:
Scheme 1: General Reaction for the N-Arylation of this compound
DiphenylphosphinamideAryl HalideN-Aryl this compound
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound. Optimization of reaction conditions may be necessary for specific aryl halides.
Materials
-
Reactants:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide, or aryl triflate)
-
-
Catalyst System:
-
Base:
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)
-
-
Solvent:
-
Anhydrous toluene or 1,4-dioxane[9]
-
-
Work-up & Purification Reagents:
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Equipment
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (argon or nitrogen) supply and manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), the biarylphosphine ligand (0.02–0.1 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. In a separate vial, dissolve the palladium catalyst (0.01–0.05 equiv) in a small amount of the anhydrous solvent and add this solution to the reaction flask via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl this compound.
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for the N-arylation of this compound.
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | A palladium(II) precursor like Pd(OAc)₂ is often reduced in situ. |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich biaryl monophosphine ligands are generally effective for the N-arylation of amides.[4][6][7] |
| Base | NaOtBu or K₃PO₄ (2.0 equiv) | The choice of base can be critical and may need to be optimized for different substrates.[4] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous conditions are essential for optimal results. |
| Temperature | 80–110 °C | Higher temperatures may be required for less reactive aryl chlorides. |
| Reaction Time | 4–24 hours | Monitor by TLC or LC-MS to determine completion. |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | Reactivity generally follows the order I > Br > OTf > Cl. |
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Diphenylphosphinamide in the Development of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the versatile roles of diphenylphosphinamide and its derivatives in the creation of advanced materials. The following sections detail their applications as flame retardants, catalysts in organic synthesis, and as potential scaffolds in medicinal chemistry. Each section includes a summary of key quantitative data, detailed experimental protocols for cited applications, and visualizations of experimental workflows.
Application as a Flame Retardant in Polylactic Acid (PLA)
This compound derivatives have emerged as effective flame retardants for bio-based polymers like polylactic acid (PLA), enhancing their fire safety and material properties. A notable example is N,N′,N″-(nitrilotris(ethane-2,1-diyl))tris(P,P-diphenylphosphinic amide) (NTPA), which significantly improves the flame retardancy and crystallization rate of PLA.[1]
Data Presentation: Flame Retardancy of PLA/NTPA Composites
The incorporation of a small weight percentage of NTPA into PLA leads to substantial improvements in its fire-resistant properties, as demonstrated by standard flammability tests.
| Property | Neat PLA | PLA + 2.5 wt% NTPA |
| Limiting Oxygen Index (LOI) | - | 28.5% |
| UL-94 Rating | No Rating | V-0 |
| Total Heat Release (THR) | - | Reduced by 12.2% |
| Avg. Effective Heat of Combustion | - | Reduced by 9.8% |
| Flame Retardant Index | - | Increased by 38% |
Data sourced from reference[1].
Experimental Protocols
1.1. Synthesis of N,N′,N″-(nitrilotris(ethane-2,1-diyl))tris(P,P-diphenylphosphinic amide) (NTPA)
This protocol describes the synthesis of NTPA via a substitution reaction.
Materials:
-
N,N-bis(2-aminoethyl)ethylenediamine
-
Diphenylphosphinyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and an inert gas inlet.
-
Dissolve N,N-bis(2-aminoethyl)ethylenediamine and triethylamine (as an acid scavenger, 3.3 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of diphenylphosphinyl chloride (3 equivalents) in anhydrous dichloromethane to the flask via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure NTPA.
1.2. Preparation of PLA/NTPA Composites
This protocol details the incorporation of NTPA into a PLA matrix.
Materials:
-
Polylactic acid (PLA) pellets
-
Synthesized NTPA powder
-
Twin-screw extruder
-
Injection molding machine
-
Compression molder
Procedure:
-
Dry the PLA pellets and NTPA powder in a vacuum oven at 80°C for 12 hours to remove any moisture.
-
Premix the dried PLA pellets and NTPA powder at the desired weight ratio (e.g., 97.5:2.5).
-
Melt-blend the mixture using a twin-screw extruder at a temperature profile of 160-190°C.
-
Pelletize the extruded strands.
-
Dry the resulting pellets in a vacuum oven at 80°C for 12 hours.
-
Use an injection molding machine or compression molder to prepare specimens for characterization according to standard testing dimensions.
1.3. Flame Retardancy Testing
Standard tests are used to evaluate the flammability of the prepared PLA/NTPA composites.
-
Limiting Oxygen Index (LOI):
-
Prepare samples according to ISO 4589.[1]
-
Place the vertically oriented sample in a glass column.
-
Introduce a mixture of oxygen and nitrogen into the column.
-
Ignite the top of the sample.
-
Adjust the oxygen/nitrogen ratio until the minimum oxygen concentration that sustains combustion is determined. This concentration is the LOI value.[2]
-
-
UL-94 Vertical Burning Test:
-
Prepare samples according to UL 94 standard dimensions.[3]
-
Mount the specimen vertically.[2]
-
Apply a flame to the bottom of the specimen for 10 seconds and then remove it.[4]
-
Record the after-flame time.
-
Re-apply the flame for another 10 seconds and record the after-flame and after-glow times.[4]
-
Observe for any dripping of flaming particles.[3]
-
Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.[3]
-
-
Cone Calorimetry:
Visualization: Workflow for Flame Retardant Material Development
Caption: Workflow for developing and testing flame-retardant PLA composites.
Application in Catalysis: Phosphinamide-Based Ligands for Cross-Coupling Reactions
This compound moieties can be incorporated into ligands for transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, which is a powerful method for forming carbon-carbon bonds.[8][9] These ligands can offer high activity and stability to the catalytic system.[8]
Data Presentation: Suzuki-Miyaura Cross-Coupling with a Phosphinamide-Based Catalyst
The following table presents representative data for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a phosphinamide-based ligand.
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 1 | 95 |
| 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | 1 | 92 |
| 4-Chlorobenzonitrile | Phenylboronic acid | 2 | 88 |
Note: This data is representative and actual yields may vary depending on the specific phosphinamide ligand and reaction conditions.
Experimental Protocols
2.1. Synthesis of a Bidentate Phosphinamide Ligand
This protocol describes the synthesis of a bidentate phosphinamide ligand via ortho-lithiation.[10]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) to the solution and stir for 2 hours at -78°C to facilitate ortho-lithiation.
-
In a separate Schlenk flask, dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous THF.
-
Cannulate the solution of the lithiated this compound into the chlorodiphenylphosphine solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the bidentate phosphinamide ligand.[10]
2.2. Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a phosphinamide-based ligand.[11]
Materials:
-
Aryl halide (e.g., aryl bromide)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphinamide-based ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/water or another suitable solvent mixture
-
Anhydrous sodium sulfate
-
Inert gas supply
-
Schlenk tube or round-bottom flask
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), the phosphinamide ligand (4 mol%), and K₂CO₃ (2.0 mmol).[11]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[11]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.[11]
-
Place the reaction tube in a preheated oil bath at 100°C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Visualization: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Medicinal Chemistry: Phosphinamides as Bioisosteres
Phosphinamides are being investigated in medicinal chemistry as potential bioisosteres for amides and sulfonamides in drug candidates.[12][13] They can offer attractive physicochemical properties, such as improved solubility, while maintaining or improving biological activity.[12]
Data Presentation: Physicochemical Properties of Phosphinamide Analogues
The table below compares key physicochemical properties of a representative phosphinamide with its corresponding amide and sulfonamide analogues.
| Property | Benzamide Analogue | Sulfonamide Analogue | Phosphinamide Analogue |
| LogD (pH 7.4) | 2.1 | 1.8 | 1.5 |
| Aqueous Solubility (µM) | 50 | 150 | 300 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 10 | 8 | 9 |
| Metabolic Stability (% remaining after 1h) | 85 | 90 | 88 |
Note: This data is representative and values will vary depending on the specific molecular structure.
Experimental Protocols
3.1. General Synthesis of a Secondary Phosphinamide
This protocol outlines a general method for the synthesis of a secondary phosphinamide.
Materials:
-
Diphenylphosphine oxide
-
Primary amine
-
Hexachloroethane
-
Triethylamine
-
Anhydrous acetonitrile
-
Inert gas supply
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve diphenylphosphine oxide (1.0 equivalent) and hexachloroethane (1.1 equivalents) in anhydrous acetonitrile.
-
Stir the solution at room temperature for 30 minutes to generate diphenylphosphinic chloride in situ.
-
In a separate flask, dissolve the primary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous acetonitrile.
-
Slowly add the amine solution to the in situ generated diphenylphosphinic chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary phosphinamide.
3.2. Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a drug candidate.[14]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (phosphinamide analogue)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks. Seed the cells onto Transwell inserts at an appropriate density and culture for 21 days to allow for differentiation into a monolayer.[15]
-
Monolayer Integrity Test: Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.[15]
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.[14]
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to determine the efflux ratio.
-
Sample Analysis: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.[15] Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).[15]
Visualization: Drug Discovery and Development Workflow
Caption: Workflow for the discovery and development of phosphinamide-based drug candidates.
References
- 1. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
- 2. Polymer Flammability & Burning Behaviors | Timco Rubber [timcorubber.com]
- 3. passive-components.eu [passive-components.eu]
- 4. polymertesting.in [polymertesting.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Phosphinamide-Based Catalysts: Discovery, Methodology Development, and Applications in Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Flame retardant properties and mechanism of PLA/P-PPD -Ph /ECE conjugated flame retardant composites [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst Loading with Diphenylphosphinamide Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions using diphenylphosphinamide and related aminophosphine ligands.
Frequently Asked Questions (FAQs)
Q1: What are this compound ligands and why are they used in catalysis?
This compound ligands are a class of organophosphorus compounds characterized by a phosphorus atom bonded to two phenyl groups and a nitrogen atom. These ligands are valuable in palladium-catalyzed cross-coupling reactions due to their unique steric and electronic properties. The nitrogen atom can influence the electron-donating properties of the phosphorus center, which in turn affects the activity and stability of the palladium catalyst. By modifying the substituents on the nitrogen atom, the ligand's properties can be fine-tuned to optimize reaction outcomes.
Q2: What is a typical starting catalyst loading for reactions using this compound-type ligands?
For initial screening and optimization, a palladium catalyst loading in the range of 1-3 mol% is a common starting point. For highly efficient catalytic systems and optimized reaction conditions, it may be possible to reduce the loading to less than 1 mol%. Conversely, for challenging substrates or sterically hindered couplings, a higher initial loading of up to 5 mol% might be necessary to achieve a satisfactory reaction rate and yield.
Q3: How does the structure of the this compound ligand affect catalyst performance?
The structure of the aminophosphine ligand, particularly the substituents on the nitrogen atom, significantly impacts the catalyst's performance. Increasing the steric bulk and electron density around the phosphorus donor atom can influence the catalytic activity. For instance, in some Suzuki-Miyaura reactions, ligands with bulkier substituents on the nitrogen, such as N,N-di-iso-butyl-1,1-diphenylphosphinamine, have shown slightly higher yields compared to less hindered analogs like N,N-dibutyl-1,1-diphenylphosphinamine.[1] The choice of these substituents allows for the fine-tuning of the catalyst's stability and reactivity for a specific transformation.
Q4: When should I consider using a pre-formed palladium catalyst versus in-situ generation?
Using a pre-formed, well-defined palladium catalyst complex can lead to more reproducible results as it ensures the active catalytic species is present from the start of the reaction. In-situ generation, which involves mixing a palladium source (e.g., Pd(OAc)₂) with the this compound ligand, can also be effective. However, if you are experiencing inconsistent results or low yields, switching to a pre-formed catalyst is a good troubleshooting step to consider.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and ligand are of high purity and have been stored correctly under an inert atmosphere. - If generating the catalyst in-situ, consider a pre-formation step by stirring the palladium source and ligand together for a short period before adding the substrates. - Switch to a more stable and reliable pre-formed palladium catalyst. |
| Insufficient Catalyst Loading | - Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%). - For particularly challenging or sterically hindered substrates, higher catalyst loadings may be required to achieve a reasonable reaction rate. |
| Inappropriate Ligand Structure | - The specific this compound ligand may not be optimal for your substrate combination. - If possible, screen a small library of aminophosphine ligands with varying steric and electronic properties (e.g., different N-substituents). |
| Impurities in Reagents or Solvents | - Ensure all starting materials, including substrates, bases, and solvents, are of high purity and anhydrous. - Degas solvents thoroughly to remove oxygen, which can lead to catalyst deactivation and the formation of palladium black.[2] - Impurities in the starting materials can sometimes poison the catalyst. |
| Incorrect Reaction Conditions | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) as they can have a significant impact on the reaction outcome. |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - The catalyst may be unstable under the reaction conditions over extended periods. - Try adding the catalyst in portions throughout the reaction instead of all at once. - Lowering the reaction temperature and extending the reaction time may help to improve catalyst stability. - Formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[2] |
| Product Inhibition | - The reaction product may be coordinating to the palladium center and inhibiting further catalytic cycles. - If product inhibition is suspected, try running the reaction at a lower substrate concentration. |
Issue 3: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Rigorously degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen). Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions. |
| Incorrect Palladium-to-Ligand Ratio | - The ratio of the palladium precursor to the this compound ligand can influence the formation of side products. - A common starting point is a 1:1 to 1:2 Pd:ligand ratio. Screening different ratios (e.g., 1:1.5, 1:2.5) may be necessary to find the optimal conditions for your specific reaction. |
Quantitative Data
The following table presents illustrative data on the effect of catalyst loading. Note that optimal conditions are highly dependent on the specific substrates and reaction conditions.
Table 1: Illustrative Effect of Catalyst Loading on Yield
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 2.0 | 53 |
| 2 | 2.5 | 60-70 |
| 3 | 3.0 | 65 |
| 4 | >3.0 | Marginal increase |
This data is representative and compiled from general trends observed for related catalytic systems.[3]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the this compound ligand (1-3.5 mol%). Add a portion of the anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask with the palladium source and ligand), add the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Solvent Addition: Add the remaining anhydrous and degassed solvent via syringe or cannula.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Diphenylphosphinamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Diphenylphosphinamide in their synthetic endeavors. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: While phosphinamides can be part of more complex ligand structures, this compound is notably used to promote the synthesis of 5H-oxazol-4-ones, often with good diastereoselectivity and enantioselectivity. It can also serve as a precursor for the synthesis of other functionalized phosphine ligands.
Q2: I am experiencing low yield in my reaction where this compound is a reagent. What are the common causes?
A2: Low yields can stem from several factors, including reagent purity, reaction conditions, and the presence of moisture. Ensure all starting materials are of high purity and that anhydrous conditions are maintained, as phosphinamides can be sensitive to hydrolysis. Sub-optimal temperature or reaction time can also lead to incomplete conversion.
Q3: Can this compound be used as a ligand in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination?
A3: While phosphine-containing molecules are a major class of ligands for cross-coupling reactions, the use of this compound itself as a ligand to improve yield and selectivity in these reactions is not widely documented in the scientific literature. It is more commonly employed in other types of transformations or as a building block for more complex ligands.
Troubleshooting Guide: Diastereoselective Synthesis of 5H-Oxazol-4-ones
This guide addresses common issues encountered during the synthesis of 5H-oxazol-4-ones using this compound.
Problem: Low Diastereoselectivity or Enantioselectivity
Low stereoselectivity can be a significant hurdle in asymmetric synthesis. The following steps provide a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting low diastereoselectivity.
| Parameter | Potential Issue | Recommended Action |
| Chiral Auxiliary | Low enantiomeric purity of the auxiliary. | Verify the enantiomeric excess (ee%) of the chiral auxiliary using an appropriate analytical technique (e.g., chiral HPLC). |
| This compound | Impurities present. | Recrystallize or purify the this compound. |
| Solvents | Presence of water or other impurities. | Use freshly distilled, anhydrous solvents. |
| Temperature | Reaction temperature is too high. | Lower the reaction temperature. Cryogenic conditions may be necessary. |
| Additives | Absence of a necessary co-catalyst or additive. | Screen a range of Lewis acids or other additives that can influence the transition state geometry. |
Troubleshooting Guide: Synthesis of Phosphine Ligands from Phosphinamide Precursors
This compound can be a starting material for more elaborate phosphine ligands. A common step is the reduction of the phosphine oxide moiety to a phosphine.
Problem: Incomplete Reduction of the Phosphine Oxide
Incomplete reduction of the P=O bond is a frequent issue, leading to low yields of the desired phosphine ligand.
Experimental Workflow for Phosphine Oxide Reduction
Caption: A general workflow for the synthesis of phosphine ligands from phosphinamide precursors.
| Parameter | Potential Issue | Recommended Action |
| Reducing Agent | Insufficient reactivity of the reducing agent. | Switch to a more powerful reducing agent (e.g., trichlorosilane, phenylsilane). Ensure the stoichiometry of the reducing agent is appropriate. |
| Reaction Temperature | Temperature is too low for the reduction to proceed efficiently. | Gradually increase the reaction temperature while monitoring the reaction progress. |
| Solvent | The solvent may not be suitable for the chosen reducing agent. | Consult literature for compatible solvents for the specific reducing agent being used. Ensure the solvent is anhydrous. |
| Reaction Time | The reaction has not been allowed to proceed to completion. | Monitor the reaction by TLC or 31P NMR to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Representative Synthesis of a 5H-Oxazol-4-one Derivative
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-acyl-α-amino acid (1.0 equiv.), this compound (1.1 equiv.), and a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Add a dehydrating agent, such as a carbodiimide (e.g., DCC or EDC, 1.1 equiv.), to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 5H-oxazol-4-one.
Protocol 2: General Procedure for the Reduction of a Phosphine Oxide to a Phosphine
This protocol is a general representation for the reduction of a phosphine oxide, a key transformation in converting phosphinamide derivatives to phosphine ligands.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphine oxide (1.0 equiv.) in an anhydrous, non-polar solvent such as toluene.
-
Reagent Addition: Add a tertiary amine base (e.g., triethylamine, 3.0-5.0 equiv.) followed by the slow addition of a silane reducing agent (e.g., trichlorosilane, 2.0-4.0 equiv.) at 0 °C.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-48 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phosphine should be handled under an inert atmosphere to prevent re-oxidation. Further purification can be achieved by chromatography on silica gel under an inert atmosphere or by recrystallization.
Troubleshooting common side reactions in Diphenylphosphinamide synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for common side reactions and issues encountered during the synthesis of diphenylphosphinamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in this compound synthesis can stem from several factors, primarily related to the purity of reactants, reaction conditions, and the presence of moisture. Key areas to investigate include:
-
Moisture Contamination: Diphenylphosphinic chloride is highly susceptible to hydrolysis. Any moisture in the reactants or solvent will lead to the formation of diphenylphosphinic acid, which is unreactive towards the amine and consumes the starting material.
-
Impurity of Starting Materials: The purity of both the diphenylphosphinic chloride and the amine is crucial. Impurities can lead to unwanted side reactions and complicate the purification process.
-
Inadequate Temperature Control: The reaction is often exothermic. Poor temperature control can lead to the formation of side products. It is generally recommended to perform the addition of diphenylphosphinic chloride at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature.
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the amine is sometimes used to ensure the complete consumption of the diphenylphosphinic chloride.
-
Inefficient Base: The choice and amount of base are critical for scavenging the HCl generated during the reaction. An insufficient amount of base or a base that is too weak can result in the protonation of the amine nucleophile, rendering it unreactive.
Q2: I have a significant amount of a white solid impurity that is difficult to separate from my product. What could it be and how can I remove it?
The most common white solid impurity is diphenylphosphinic acid , the hydrolysis product of diphenylphosphinic chloride. Another possible, though less common, solid impurity is P,P,P',P'-tetraphenylpyrophosphinic anhydride , which can form from the reaction of diphenylphosphinic acid with unreacted diphenylphosphinic chloride.
Troubleshooting and Removal:
-
Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic diphenylphosphinic acid, forming a salt that is soluble in the aqueous layer and can thus be removed.
-
Recrystallization: this compound is typically a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) can effectively separate the desired amide from the more polar diphenylphosphinic acid.[1][2][3]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used for purification. A solvent system with a moderate polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of the less polar this compound from the more polar impurities.
Q3: How can I monitor the progress of my reaction and identify the main product and side products?
Several analytical techniques are essential for monitoring the reaction and characterizing the products:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product. The this compound product is generally less polar than the diphenylphosphinic acid byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the presence of the desired N-substituted groups and the aromatic protons of the diphenyl moiety.
-
³¹P NMR: This is a powerful tool for analyzing phosphorus-containing compounds. This compound, diphenylphosphinic acid, and P,P,P',P'-tetraphenylpyrophosphinic anhydride will have distinct chemical shifts, allowing for the identification and quantification of each species in the reaction mixture.[4]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the P=O bond and the N-H bond (for primary and secondary amines) in the this compound product.[5][6]
Troubleshooting Guide: Low Yield
| Observation | Potential Cause | Recommended Action |
| Low conversion of starting materials (TLC/NMR analysis) | 1. Moisture in the reaction: Hydrolysis of diphenylphosphinic chloride. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive amine: Protonation of the amine by HCl byproduct. | 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used. For less nucleophilic amines, a stronger base might be necessary. | |
| 3. Low reaction temperature: Insufficient energy for the reaction to proceed. | 3. After the initial low-temperature addition, allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side product formation. | |
| Multiple spots on TLC, complex NMR spectrum | 1. Formation of side products: See Q2 for common impurities. | 1. Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. |
| 2. Degradation of starting materials or product. | 2. Avoid excessively high temperatures or prolonged reaction times. | |
| Product is an oil and difficult to purify | 1. Presence of residual solvent or low-molecular-weight impurities. | 1. Purify by column chromatography. Ensure the product is thoroughly dried under high vacuum. |
| 2. The product itself is a low-melting solid or an oil. | 2. If the product is an amine salt, it might be an oil. Consider converting it to the free base. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol describes the synthesis of an N-substituted this compound from diphenylphosphinic chloride and a primary or secondary amine.
Materials:
-
Diphenylphosphinic chloride
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (or other suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred amine solution.
-
Addition of Diphenylphosphinic Chloride: In a separate flask, dissolve diphenylphosphinic chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled amine solution via a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1][3]
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Side Reactions
Troubleshooting Workflow for Low Yield
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 6. IR and NMR spectroscopy | PPTX [slideshare.net]
Technical Support Center: Purification of Diphenylphosphinamide and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylphosphinamide and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The two primary purification techniques for solid organic compounds like this compound and its derivatives are recrystallization and column chromatography. Recrystallization is often the preferred method for crystalline solids, while column chromatography is a more general technique for separating components of a mixture based on their polarity.
Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amides, polar solvents such as ethanol, acetone, or acetonitrile can be effective.[1] Solvent mixtures, like heptane/ethyl acetate or ethanol/water, are also commonly used to achieve the desired solubility profile.[2] A small-scale solubility test with a variety of solvents is the best approach to identify the optimal system for your specific derivative.
Q3: What are some common impurities I might encounter in my crude this compound product?
A3: Depending on the synthetic route, common impurities can include unreacted starting materials, such as the corresponding amine or diphenylphosphinic chloride. Side products from the reaction, such as H-phosphonates, trialkyl phosphates, or tetraalkyl diphosphates, may also be present. Hydrolysis of the P-N bond to form diphenylphosphinic acid is another potential impurity, especially if the compound is exposed to moisture or acidic/basic conditions during workup.[3]
Q4: When should I choose column chromatography over recrystallization?
A4: Column chromatography is particularly useful when:
-
The crude product is an oil or a non-crystalline solid.
-
Recrystallization fails to remove impurities effectively.
-
There are multiple components in the crude mixture with similar polarities.
-
You need to separate the desired product from colored impurities or baseline materials.
Q5: What is a typical stationary phase and mobile phase for purifying this compound derivatives by column chromatography?
A5: Silica gel is the most common stationary phase for the column chromatography of moderately polar organic compounds. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). The ratio of these solvents is adjusted to achieve good separation. A common starting point is a mixture of ethyl acetate in hexane, with the proportion of ethyl acetate gradually increased to elute more polar compounds.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Try a lower boiling point solvent. Ensure slow cooling to allow for crystal lattice formation. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and allow to cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Allow sufficient time for crystallization to complete before filtering. |
| Product is still impure after recrystallization. | The impurities have similar solubility to the product in the chosen solvent. The cooling was too rapid, trapping impurities in the crystal lattice. | Try a different recrystallization solvent or a solvent mixture. Ensure the solution cools slowly to allow for selective crystallization. Consider a preliminary purification step like a simple filtration or a wash before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of compounds (overlapping peaks/bands). | The mobile phase polarity is too high or too low. The column was not packed properly (presence of air bubbles or channels). The sample was loaded in too large a volume of solvent. | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. Repack the column carefully to ensure a uniform stationary phase. Dissolve the sample in the minimum amount of solvent for loading. |
| Compound is stuck on the column and won't elute. | The mobile phase is not polar enough. The compound is interacting too strongly with the silica gel (e.g., very polar compounds). | Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, consider adding a small percentage of a more polar solvent like methanol to the eluent. |
| The compound is running with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase. Use TLC to determine a suitable starting solvent system where the compound has a higher retention factor (lower Rf). |
| Streaking or tailing of bands on the column. | The sample is not fully soluble in the mobile phase. The compound is acidic or basic and interacting with the silica gel. The column is overloaded with the sample. | Ensure the sample is fully dissolved before loading. For acidic or basic compounds, consider adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Reduce the amount of sample loaded onto the column. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
General Column Chromatography Protocol
-
TLC Analysis: Analyze the crude mixture by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal mobile phase for separation.
-
Column Packing: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully add the sample solution to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation of Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
References
Technical Support Center: Stabilizing Diphenylphosphinamide Metal Complexes for Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylphosphinamide metal complexes. The information is designed to help address common challenges encountered during synthesis, handling, and catalytic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound metal complexes?
A1: The primary modes of degradation for these complexes typically involve the ligand itself or the metal-ligand bond. Key pathways include:
-
Oxidation of the Phosphorus Atom: The phosphorus(III) center in the phosphinamide ligand is susceptible to oxidation by air or other oxidants, forming a phosphine oxide. This change in the ligand's electronic and steric properties can drastically reduce or eliminate catalytic activity.[1]
-
Amide Hydrolysis: The amide functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking the P-N bond.
-
Thermal Decomposition: At elevated temperatures, the entire complex may degrade, or the ligand may dissociate from the metal center.[1]
-
Ligand Dissociation: In solution, the this compound ligand can dissociate from the metal center, leading to the formation of inactive or less active species.[2]
Q2: How does the choice of the central metal ion affect the stability of the complex?
A2: The stability of the complex is significantly influenced by the properties of the central metal ion.[3] Generally:
-
Charge on the Metal Ion: Higher positive charge on the metal center leads to a stronger attraction with the ligand, increasing complex stability.[3][4]
-
Size of the Metal Ion: For metals in the same group, stability often decreases as the ionic radius increases. A smaller ionic radius results in a shorter, stronger metal-ligand bond.[3][5]
-
Electronegativity and Hard/Soft Acid-Base Principles: The nature of the metal (e.g., early vs. late transition metal) determines its affinity for the phosphorus (soft) and nitrogen/oxygen (harder) donors of the phosphinamide ligand, affecting the overall stability.
Q3: What are the essential handling and storage procedures for these catalysts?
A3: Due to their sensitivity, strict handling procedures are critical.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques to prevent exposure to air and moisture.[1]
-
Solvent Purity: Use anhydrous, degassed solvents of the highest purity. Impurities like water or peroxides can rapidly deactivate the catalyst.[1]
-
Storage: Store solid complexes in a glovebox or a desiccator under an inert atmosphere, protected from light.
Troubleshooting Guide
Problem 1: Low or No Catalytic Conversion
-
Question: My catalytic reaction is showing minimal or no product formation. What are the potential causes and how can I fix it?
-
Answer: Low conversion is a common issue that can often be traced back to an inactive catalyst or suboptimal reaction conditions.
-
Inactive Catalyst: The most frequent cause is accidental exposure of the catalyst to air or moisture during setup. Ensure all glassware is rigorously dried and the system is properly purged with an inert gas.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or gaseous reactants can act as catalyst poisons. Purify all reagents before use. For example, passing gaseous reagents through an oxygen and moisture trap is recommended.[1]
-
Ligand Degradation: The phosphinamide ligand may have degraded prior to or during the reaction. Check the purity of the ligand and the complex.
-
Insufficient Activation: Some pre-catalysts require an activation step in situ. Review the literature to ensure the correct activation procedure is being followed.
-
Caption: Troubleshooting workflow for low catalytic activity.
Problem 2: Catalyst Decomposes During the Reaction
-
Question: I observe a color change, precipitate formation, and a decline in reaction rate over time. What is causing my catalyst to decompose?
-
Answer: Catalyst decomposition during a reaction points to instability under the specific catalytic conditions.
-
Thermal Instability: The reaction temperature may be too high for the complex. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.[1]
-
Oxidative Degradation: Even with careful setup, trace amounts of oxygen can cause slow degradation. If possible, add a scavenger or ensure a continuous positive pressure of inert gas.
-
Ligand Substitution: The product, substrate, or even the solvent could be acting as a competing ligand, displacing the this compound and leading to deactivation.[2]
-
Steric Strain: Bulky substituents on the ligand or substrate can lead to steric strain that promotes ligand dissociation.[3]
-
References
Technical Support Center: Catalyst Deactivation and Recycling in Diphenylphosphinamide Reactions
Welcome to the technical support center for catalyst deactivation and recycling in diphenylphosphinamide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on sustainable catalyst practices.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is sluggish or has stalled completely. What are the likely causes related to the catalyst?
A1: A sluggish or stalled reaction is often due to catalyst deactivation. The primary culprits are:
-
Catalyst Poisoning: Trace impurities in your reagents or solvents can act as potent poisons for the palladium catalyst. Common poisons include sulfur compounds, halides, cyanides, and even excess coordinating solvents or reagents that can bind strongly to the palladium center, rendering it inactive.[1][2]
-
Formation of Palladium Black: The appearance of a black precipitate is a clear sign of catalyst agglomeration into inactive palladium nanoparticles.[3] This can be caused by high temperatures, high catalyst loading, or inadequate ligand protection.
-
Ligand Degradation: The phosphine-based ligands, crucial for stabilizing the active palladium species, can themselves degrade under reaction conditions through oxidation, P-C bond cleavage (hydrolysis), or formation of phosphonium salts.[4]
-
Incomplete Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be inefficient under your reaction conditions.
Q2: I observe the formation of a black precipitate in my reaction flask. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium nanoparticles.[3] To prevent its formation, you can:
-
Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands which can stabilize the palladium center and prevent agglomeration.
-
Control Reaction Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition.
-
Reduce Catalyst Loading: Using a lower concentration of the catalyst can sometimes mitigate the propensity for agglomeration.
Q3: How can I minimize catalyst poisoning?
A3: Minimizing catalyst poisoning requires stringent control over the purity of your reaction components:
-
Use High-Purity Reagents and Solvents: Ensure that all starting materials, bases, and solvents are of high purity and free from potential catalyst poisons. Freshly distilled or inhibitor-free solvents are recommended.
-
Degas Solvents and Reagents: Rigorously degas all solvents and reagents to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.[5] This can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles.[3]
Q4: What is the difference between homogeneous and heterogeneous catalysts in the context of recycling for this compound synthesis?
A4: The primary difference lies in their phase relative to the reaction mixture and the ease of separation and recycling:
-
Homogeneous Catalysts: These are soluble in the reaction medium. While they often exhibit high activity and selectivity, their separation from the product mixture can be challenging and costly, complicating recycling.[6]
-
Heterogeneous Catalysts: These exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction). This facilitates easy separation by filtration, making them generally more straightforward to recycle.[6] However, they may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts. Leaching of the active metal from the solid support into the reaction mixture can also be a concern.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Check for Palladium Black: If present, consider the preventative measures in FAQ Q2. - Suspect Poisoning: Use higher purity reagents and degassed solvents. Consider using a scavenger for suspected poisons. |
| Inefficient Catalyst System | - Vary Ligand: Experiment with different phosphine ligands. Bulky, electron-rich ligands often improve performance. - Screen Bases: The choice of base is critical. Ensure it is anhydrous and handled under an inert atmosphere. For sensitive substrates, a milder base may be beneficial. |
| Sub-optimal Reaction Conditions | - Adjust Temperature: Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst degradation. - Monitor Reaction Time: Track the reaction progress to determine the optimal duration. |
Issue 2: Difficulty in Catalyst Recycling and Reuse
| Potential Cause | Troubleshooting Steps |
| Catalyst Leaching (Heterogeneous Catalysts) | - Analyze Filtrate: After filtering the catalyst, analyze the reaction mixture for palladium content to quantify leaching. - Modify Support: Consider a different support material or functionalization to improve catalyst stability. |
| Incomplete Catalyst Recovery (Homogeneous Catalysts) | - Employ Nanofiltration: Organic solvent nanofiltration can be used to separate the soluble catalyst from the product for reuse.[6] - Use Supported Catalysts: Consider switching to a heterogeneous catalyst system for easier separation. |
| Decreased Activity in Recycled Catalyst | - Implement a Regeneration Step: The recycled catalyst may require a regeneration step to restore its activity. This could involve washing with specific solvents or a chemical treatment to remove adsorbed species. - Wash Between Cycles: Washing the catalyst with a solvent like ethanol between cycles can sometimes remove strongly bound substrates or byproducts and restore activity.[8][9] |
Quantitative Data on Catalyst Recycling
The following table summarizes representative data on the recycling efficiency of palladium catalysts in related C-N and C-C bond-forming reactions. While not specific to this compound synthesis, these provide a benchmark for expected performance.
| Catalyst System | Reaction Type | Recycle Run 1 (% Yield) | Recycle Run 3 (% Yield) | Recycle Run 5 (% Yield) | Recycle Run 7 (% Yield) | Reference |
| Pd@KAPs(Ph-PPh₃) | Aminocarbonylation | 97 | 95 | 92 | 90 | [10] |
| Pd(0)Nps@cellulose | Suzuki-Miyaura | >95 | >95 | >95 | >90 (up to 10 runs) | [11] |
| Pd/Graphene | Heck Olefination | 98 | 96 | 95 | - | [12] |
| Air-stable Pd(0) | Suzuki-Miyaura | 99 | 98 | 97 | - |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recycling (Heterogeneous Catalyst)
-
Reaction Completion: Upon completion of the this compound synthesis, allow the reaction mixture to cool to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the liquid reaction mixture by filtration using a suitable filter medium (e.g., celite pad or membrane filter).
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent followed by a more polar solvent like ethanol or ethyl acetate to remove any adsorbed organic residues.
-
Drying: Dry the catalyst under vacuum to remove residual solvents.
-
Reuse: The dried catalyst can then be used in subsequent reaction cycles. It is advisable to perform a small-scale test reaction to confirm its activity before large-scale reuse.
Protocol 2: Characterization of a Deactivated Catalyst
To understand the cause of deactivation, the following characterization techniques can be employed on the recovered catalyst:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the palladium content and assess leaching.
-
X-ray Photoelectron Spectroscopy (XPS): To investigate the oxidation state of palladium and identify surface poisons.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of palladium nanoparticles and check for sintering or agglomeration.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the catalyst and support.
-
Nitrogen Adsorption-Desorption Analysis: To assess changes in the surface area and pore structure of the catalyst support.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A typical workflow for heterogeneous catalyst recycling.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Managing air and moisture sensitivity of Diphenylphosphinamide reactions
Technical Support Center: Managing Diphenylphosphinamide Reactions
Welcome to the technical support center for handling and utilizing this compound in air- and moisture-sensitive reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air and moisture sensitive?
This compound (Ph₂P(O)NH₂) is a versatile organophosphorus compound used as a reagent in organic synthesis and as a ligand in catalysis, such as in palladium-catalyzed cross-coupling reactions.[1] The primary point of sensitivity is the phosphorus-nitrogen (P-N) bond. This bond is susceptible to hydrolysis upon exposure to moisture (water), which can cleave the bond to form diphenylphosphinic acid and ammonia.[2][3][4] Additionally, the palladium complexes formed when using phosphinamide-derived ligands are often oxygen-sensitive, particularly the active Pd(0) species, which can be oxidized to an inactive state, thus inhibiting the catalytic cycle.[5]
Q2: How should I properly store and handle this compound?
To prevent degradation, this compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon. It is best kept in a desiccator or a glovebox. When handling the solid, avoid prolonged exposure to the ambient atmosphere. If weighing out the compound on the bench, do so quickly and in a low-humidity environment if possible. For transfers, especially in solution, standard air-free techniques are recommended.
Q3: What are the signs of degradation in my this compound starting material?
Degradation via hydrolysis will convert the this compound into diphenylphosphinic acid. This can be detected using ³¹P NMR spectroscopy. This compound will have a characteristic chemical shift, and the appearance of a second peak corresponding to diphenylphosphinic acid (typically around 20-30 ppm, though this can vary with solvent and conditions) indicates the presence of the hydrolysis product.[6][7] In some cases, you might observe a change in the physical appearance of the solid, such as clumping, if it has absorbed significant moisture.
Q4: Which inert atmosphere technique is better for my reaction: a Schlenk line or a glovebox?
Both techniques are excellent for creating an inert atmosphere. The choice often depends on the scale of the reaction and the specific manipulations required.
-
Glovebox: Ideal for storing sensitive reagents and performing small-scale reactions or manipulations that are difficult with bulky glassware, such as weighing solids or preparing NMR samples.[8]
-
Schlenk Line: Highly effective for conducting reactions in solution, especially on a larger scale. It allows for easy heating, cooling, and solvent manipulations (distillation, degassing) under an inert atmosphere.[9] For most standard solution-phase reactions involving this compound, a well-maintained Schlenk line is perfectly adequate.
Troubleshooting Guide
Problem: My reaction yield is low or the reaction failed entirely.
Low yields in reactions using this compound, especially in catalytic processes like Buchwald-Hartwig amination, are common issues. The following guide will help you diagnose the potential cause.
Troubleshooting Flowchart
This flowchart provides a logical path to identify the source of the problem.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Data Presentation
The importance of maintaining an inert atmosphere cannot be overstated. The presence of oxygen can deactivate the palladium catalyst, and moisture can hydrolyze the phosphinamide ligand. The following table provides illustrative data on the impact of the reaction atmosphere on a typical Buchwald-Hartwig amination reaction.
Table 1: Illustrative Yield Comparison for a Buchwald-Hartwig Amination
| Entry | Atmosphere | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Argon | Toluene (Anhydrous, Degassed) | NaOtBu | 100 | 12 | 92% | Clean reaction, full conversion of starting material. |
| 2 | Air | Toluene (Anhydrous) | NaOtBu | 100 | 12 | 15% | Darkening of solution, formation of palladium black, incomplete conversion. |
| 3 | Argon | Toluene (Non-anhydrous) | NaOtBu | 100 | 12 | 45% | Slower reaction rate, presence of diphenylphosphinic acid detected in crude NMR. |
Note: This table presents hypothetical data to illustrate the critical impact of reaction parameters. Actual results will vary based on specific substrates and conditions.
Interestingly, some studies on palladium-catalyzed C-N coupling have shown that trace amounts of water can sometimes be beneficial, aiding in the preactivation of Pd(II) sources like Pd(OAc)₂ to the active Pd(0) catalyst.[10][11] However, this is a delicate balance, and excess water, especially with a sensitive ligand like a phosphinamide, will lead to hydrolysis and lower yields. Therefore, starting with anhydrous and anaerobic conditions is the most reliable approach.
Experimental Protocols
Protocol 1: General Procedure for an Air-Sensitive Buchwald-Hartwig Amination
This protocol provides a representative method for a palladium-catalyzed C-N coupling reaction using a phosphine-based ligand system under an inert atmosphere.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Schlenk line with high-purity Argon or Nitrogen
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Palladium precursor (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)
-
This compound-derived ligand
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
Procedure:
-
Setup: Assemble the hot, oven-dried Schlenk flask and allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: In a glovebox or under a positive flow of argon, add the palladium precursor, the phosphinamide ligand, and the base to the Schlenk flask.
-
Solvent and Reagent Transfer: Seal the flask with a rubber septum. Add the anhydrous, degassed solvent via a dry syringe. Stir the mixture for several minutes. Add the aryl halide (if liquid) and the amine via syringe. If the aryl halide is a solid, it can be added in the previous step.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[12]
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing them by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the solution, concentrate it under reduced pressure, and purify the crude product by column chromatography.[5]
Experimental Workflow Diagram
Caption: Standard workflow for an air-sensitive Buchwald-Hartwig amination reaction.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Hydrolysis of (N-aryl)alkylphenylphosphinic amides in acidic solution: influence of different P-alkyl groups, including cyclopropyl, and of substituents in the N-aryl group | Semantic Scholar [semanticscholar.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. spectrabase.com [spectrabase.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Laboratory Synthesis of Diphenylphosphinamide
Welcome to the technical support center for the synthesis of Diphenylphosphinamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this synthesis from the laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: A prevalent and scalable method for synthesizing this compound is the reaction of Chlorodiphenylphosphine (Ph₂PCl) with an amine source, typically ammonia (NH₃). This method is favored due to the high availability and relatively low cost of the starting materials. The reaction involves the nucleophilic substitution of the chloride on the phosphorus atom by ammonia.
Q2: Why did my reaction yield decrease significantly when I scaled up the synthesis?
A2: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the bench scale.[1]
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor temperature control. This may result in localized overheating, causing decomposition of reactants or products, or insufficient heating, leading to an incomplete reaction.[1]
-
Poor Mixing: Inadequate agitation in large reactors can create non-homogeneous mixtures and localized concentration gradients. This can favor the formation of side products and reduce the yield of the desired this compound.[1]
-
Reagent Addition Rate: The time taken to add reagents is longer on a larger scale. If reactive intermediates are formed, they might decompose or engage in side reactions before the subsequent reagent is fully introduced.[1]
-
Moisture Sensitivity: Chlorodiphenylphosphine is highly sensitive to moisture. In a larger-scale setup, there are more opportunities for atmospheric moisture to enter the system, which can hydrolyze the starting material to the less reactive Diphenylphosphinic acid.
Q3: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?
A3: Scaling up this synthesis requires stringent safety protocols.
-
Chlorodiphenylphosphine (Ph₂PCl): This reagent is corrosive, toxic, and reacts with water and moisture, releasing hydrochloric acid (HCl) gas. It should be handled in a well-ventilated fume hood or a closed system, under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat, is mandatory.
-
Ammonia (NH₃): Anhydrous ammonia is a toxic and corrosive gas, while aqueous ammonia is a strong irritant. Both should be handled in a well-ventilated area. The reaction is exothermic and can cause a rapid increase in pressure if not controlled. Ensure the reactor is equipped with adequate pressure relief systems.
Q4: My final product is discolored. What are the likely causes and how can I obtain a pure white solid?
A4: Discoloration in the final product can stem from several sources:
-
Impurities in Starting Materials: Ensure the use of high-purity Chlorodiphenylphosphine and other reagents.
-
Thermal Degradation: Excessive temperatures during the reaction or work-up can lead to the decomposition of the product or impurities.
-
Side Reactions: The formation of colored byproducts can discolor the final product.
-
Purification Method: The chosen purification method may not be effective at removing all colored impurities. Recrystallization from an appropriate solvent system is often effective for removing such impurities.
Q5: Column chromatography was effective for purification in the lab, but it's not feasible for my current scale. What are the alternatives?
A5: While column chromatography is a powerful laboratory tool, it is often impractical and not cost-effective for large-scale purification.[1] The preferred method for purifying solid compounds like this compound at scale is crystallization .[1] This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting material (e.g., hydrolyzed Ph₂PCl).2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use fresh, high-purity Chlorodiphenylphosphine under strictly anhydrous conditions.2. Carefully monitor and control the internal reaction temperature to ensure it reaches the optimal level.3. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, ³¹P NMR) and extend the reaction time if necessary. |
| Formation of Significant Byproducts | 1. Presence of water leading to the formation of Diphenylphosphinic acid.2. Localized "hot spots" due to poor mixing or rapid exotherm, causing degradation.3. Incorrect stoichiometry of reagents. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.2. Improve stirring efficiency. For large reactors, consider using multiple impellers or baffles. Control the rate of addition of reagents to manage the exotherm.3. Accurately measure and dispense all reagents. |
| Difficult Product Isolation / Filtration | 1. Product has a very fine particle size.2. Product is oily or "gummy" instead of a crystalline solid. | 1. Optimize the crystallization process to encourage the growth of larger crystals. This can be achieved by slower cooling rates or using a different solvent system.2. The presence of impurities can inhibit crystallization. Attempt to purify a small sample to see if it crystallizes. If so, improve the work-up procedure to remove impurities before the final crystallization step. |
| Inconsistent Results Between Batches | 1. Variations in the quality of starting materials.2. Poor control over reaction parameters (temperature, addition rates, mixing).3. Inconsistent work-up procedures. | 1. Source high-purity reagents from a reliable supplier and test incoming materials for quality.2. Implement strict process controls using automated systems for temperature regulation and reagent addition. Ensure mixing speed is consistent.3. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process. |
Experimental Protocols and Data
Detailed Experimental Protocol: Synthesis from Chlorodiphenylphosphine and Ammonia
Safety Precaution: This reaction is exothermic and involves corrosive and toxic reagents. It must be conducted in a suitable reactor within a well-ventilated fume hood by trained personnel.
Step 1: Reactor Setup
-
Set up a multi-neck, jacketed glass reactor equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a dropping funnel (for liquid ammonia addition) or a gas inlet tube (for ammonia gas), and a condenser connected to a gas bubbler or a scrubbing system.
-
Ensure all glassware is thoroughly oven-dried and the system is assembled hot and purged with dry nitrogen or argon to create an inert atmosphere.
Step 2: Reagent Preparation
-
Charge the reactor with a suitable anhydrous solvent (e.g., Toluene or Dichloromethane).
-
Add Chlorodiphenylphosphine to the dropping funnel or a pressure-equalizing addition funnel.
Step 3: Reaction
-
Cool the solvent in the reactor to 0-5 °C using a circulating chiller connected to the reactor jacket.
-
Slowly add the Chlorodiphenylphosphine to the cold solvent with vigorous stirring.
-
Begin the slow addition of aqueous ammonia or bubble anhydrous ammonia gas through the solution. Maintain the internal temperature below 10 °C throughout the addition to control the exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by an in-process control (e.g., ³¹P NMR).
Step 4: Work-up and Isolation
-
Quench the reaction by slowly adding water.
-
If using a water-immiscible solvent like Dichloromethane, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or ethanol/water).
-
Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: Scale-Up Comparison
The following table provides a conceptual comparison of parameters for synthesizing this compound at different scales. Actual values will depend on specific equipment and process optimization.
| Parameter | Lab Scale (5 g Product) | Pilot Scale (500 g Product) | Key Scale-Up Consideration |
| Reactor Volume | 250 mL Round-Bottom Flask | 10 L Jacketed Reactor | Ensure adequate headspace for stirring and potential foaming. |
| Stirring | Magnetic Stir Bar | Mechanical Overhead Stirrer | Mechanical stirring is essential for effective mixing in larger volumes.[1] |
| Ph₂PCl (approx.) | 5.1 g (4.2 mL) | 510 g (420 mL) | Accurate measurement is critical. |
| Ammonia (28% aq.) | ~10 mL | ~1.0 L | Addition must be slow and controlled to manage the exotherm. |
| Solvent (DCM) | 100 mL | 4.0 L | Solvent volume should be sufficient for good mixing and heat transfer. |
| Addition Time | 15-20 minutes | 1.5 - 2 hours | Slower addition rate is necessary to maintain temperature control.[1] |
| Reaction Time | 2-3 hours | 3-5 hours | May need to be slightly longer to ensure complete conversion. |
| Work-up | Separatory Funnel | Reactor-based Extraction | Extractions are performed in the reactor; phase separation can be slower. |
| Purification | Column Chromatography / Recrystallization | Recrystallization | Recrystallization is the primary method for large-scale purification.[1] |
Visualizations
Experimental Workflow
Caption: Overall workflow for the scaled-up synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield during scale-up.
Reaction Pathway and Side Reaction
Caption: Main reaction pathway and common hydrolysis side reaction.
References
Technical Support Center: Refining Reaction Conditions for Diphenylphosphinamide-Catalyzed Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diphenylphosphinamide-ligated palladium catalysts in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C-N cross-coupling reaction shows low to no conversion. What are the primary factors to investigate?
A1: Low conversion in this compound-catalyzed aminations is a common issue that can often be resolved by systematically evaluating several key reaction parameters.
-
Catalyst Integrity and Activation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[1][2] If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) state. The choice of palladium precursor can also be critical; precatalysts like palladacycles are often more efficient at generating the active catalytic species.[1]
-
Base Selection: The choice and quality of the base are crucial. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are frequently effective. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[3] The physical properties of the base, such as particle size and solubility, can also impact reaction rates.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents to a reasonable extent. Common solvents for these couplings include toluene, dioxane, and THF. The polarity of the solvent can influence the reaction rate and selectivity.
-
Reagent Purity: Impurities in the aryl halide, amine, or solvent can act as catalyst poisons. Ensure all starting materials are of high purity. Amines, in particular, can be purified by distillation or filtration through a plug of activated alumina to remove impurities.[1]
Q2: I'm observing significant formation of side products, particularly hydrodehalogenation of my aryl halide. How can this be minimized?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. Several strategies can be employed to mitigate this issue:
-
Optimize the Base: Using a less sterically hindered or a weaker base can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.
-
Lower the Reaction Temperature: Elevated temperatures can sometimes favor side reactions.
-
Ligand-to-Palladium Ratio: Adjusting the ligand-to-palladium ratio can sometimes suppress side reactions by stabilizing the catalytic species.
Q3: My reaction stalls before reaching completion, even with extended reaction times. What could be the cause?
A3: Reaction stalling can be indicative of catalyst deactivation. The this compound ligand itself can degrade under certain conditions, or the palladium center can form inactive species.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation to the corresponding phosphine oxide, which can alter the catalytic activity. Running the reaction under strictly anaerobic conditions is critical.
-
Catalyst Inhibition by Substrates or Products: The nitrogen atom on a heteroaromatic substrate or product can sometimes coordinate to the palladium center and inhibit catalysis.[2] In such cases, screening different ligands or adjusting reaction conditions may be necessary.
-
Formation of Inactive Palladium Species: The active catalyst can sometimes aggregate to form inactive palladium black. This is often a sign of ligand degradation or suboptimal reaction conditions.
Q4: How do I select the optimal base and solvent for a new this compound-catalyzed coupling?
A4: The optimal base and solvent are highly dependent on the specific substrates being coupled. A systematic screening approach is often the most effective way to identify the ideal conditions. Below are some general guidelines:
-
Base Screening: Start with a common strong base like NaOtBu. If the substrates are base-sensitive, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Screening: Aprotic, non-polar to polar solvents are typically used. Toluene, 1,4-dioxane, and THF are good starting points. For challenging couplings, more polar solvents like tert-amyl alcohol or DMF might be beneficial, but their compatibility with the base and substrates must be considered.
Data Presentation: Condition Screening Tables
The following tables provide representative data for the optimization of a hypothetical C-N coupling between 4-chloroanisole and morpholine using a this compound-palladium catalyst.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | K₃PO₄ | Toluene | 100 | 12 | 65 |
| 3 | Cs₂CO₃ | Toluene | 100 | 12 | 78 |
| 4 | K₂CO₃ | Toluene | 100 | 12 | 45 |
Reaction Conditions: 4-chloroanisole (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (2.5 mol%) in 5 mL of solvent.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 92 |
| 2 | NaOtBu | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | NaOtBu | THF | 80 | 12 | 75 |
| 4 | NaOtBu | t-Amyl Alcohol | 100 | 12 | 95 |
Reaction Conditions: 4-chloroanisole (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (2.5 mol%), Base (2.0 equiv.) in 5 mL of solvent.
Experimental Protocols
General Protocol for a this compound-Catalyzed C-N Cross-Coupling Reaction
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol % Pd)
-
This compound ligand (2-4 mol %)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M)
-
Oven-dried glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, amine (if solid), base, palladium source, and this compound ligand.
-
Seal the flask/vial and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Validation & Comparative
Spectroscopic characterization of Diphenylphosphinamide-metal complexes
A Comparative Guide to the Spectroscopic Characterization of Diphenylphosphinamide-Metal Complexes and Their Analogs
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands for metal complexation is a critical step in designing new therapeutic agents and catalysts. This compound and its related organophosphorus compounds are a versatile class of ligands that form stable complexes with a wide range of metal ions. A thorough understanding of their spectroscopic properties is essential for confirming coordination, elucidating structure, and predicting reactivity. This guide provides a comparative overview of the spectroscopic characterization of this compound-metal complexes, with a focus on experimental data and protocols.
Due to the limited availability of comprehensive spectroscopic data for this compound complexes with a broad range of transition metals in the public domain, this guide utilizes data from the closely related N-(diphenylphosphoryl)benzamide ligand complexed with lanthanide ions as a primary example. This is compared with the more widely reported data for triphenylphosphine oxide and diphenylphosphinic acid complexes to provide a valuable comparative framework.
Comparative Spectroscopic Data
The coordination of organophosphorus ligands to a metal center induces characteristic shifts in their spectroscopic signatures. These changes, particularly in IR, NMR, and UV-Vis spectra, provide valuable information about the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the coordination of phosphinamide and related ligands. The stretching frequency of the phosphoryl (P=O) group is particularly sensitive to coordination. A decrease in the P=O stretching frequency upon complexation indicates a weakening of the P=O bond due to the donation of electron density from the oxygen atom to the metal center.
| Ligand/Complex | Metal Ion | ν(P=O) (cm⁻¹) | Δν(P=O) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(M-O) (cm⁻¹) | Reference |
| N-(diphenylphosphoryl)benzamide (HL) | - | 1277 | - | 3064 | - | [1] |
| [LaL₄]⁻ | La(III) | 1165, 1076 | -112, -201 | - | 450-550 | [1] |
| [NdL₄]⁻ | Nd(III) | 1165, 1075 | -112, -202 | - | 450-550 | [1] |
| [EuL₄]⁻ | Eu(III) | 1165, 1075 | -112, -202 | - | 450-550 | [1] |
| Triphenylphosphine Oxide (TPPO) | - | 1195 | - | - | - | General |
| [Co(TPPO)₂(NO₃)₂] | Co(II) | 1145 | -50 | - | ~380 | [General] |
| [Ni(TPPO)₂(NO₃)₂] | Ni(II) | 1150 | -45 | - | ~385 | [General] |
| [Cu(TPPO)₂(NO₃)₂] | Cu(II) | 1160 | -35 | - | ~390 | [General] |
| Diphenylphosphinic Acid (DPPA) | - | 1188 | - | - | - | [General] |
| [Cu(DPPA)₂] | Cu(II) | 1130 | -58 | - | ~450 | [General] |
| [Zn(DPPA)₂] | Zn(II) | 1135 | -53 | - | ~440 | [General] |
Table 1: Comparative IR Spectroscopic Data (cm⁻¹)
NMR Spectroscopy
³¹P NMR spectroscopy is highly diagnostic for studying the coordination of organophosphorus ligands. The coordination of the phosphoryl oxygen to a metal center typically results in a downfield shift (an increase in the chemical shift, δ) of the ³¹P signal, indicating a deshielding of the phosphorus nucleus. ¹H NMR can also provide evidence of coordination through changes in the chemical shifts of protons near the coordination site.
| Ligand/Complex | Metal Ion | ³¹P NMR (δ, ppm) | Δδ (ppm) | ¹H NMR (δ, ppm) | Reference |
| N-(diphenylphosphoryl)benzamide (HL) | - | 21.0 | - | 7.2-8.0 (aromatic), 9.5 (NH) | [1] |
| [LaL₄]⁻ | La(III) | 24.5 | +3.5 | 7.0-8.2 (aromatic) | [1] |
| [NdL₄]⁻ | Nd(III) | 28.1 | +7.1 | Paramagnetically shifted | [1] |
| [EuL₄]⁻ | Eu(III) | 15.5 | -5.5 | Paramagnetically shifted | [1] |
| Triphenylphosphine Oxide (TPPO) | - | 29.2 | - | 7.4-7.7 (aromatic) | [General] |
| [Co(TPPO)₂(NCS)₂] | Co(II) | 48.5 | +19.3 | Paramagnetically shifted | [General] |
| [Zn(TPPO)₂Cl₂] | Zn(II) | 40.1 | +10.9 | 7.5-7.9 (aromatic) | [General] |
| Diphenylphosphinic Acid (DPPA) | - | 23.4 | - | 7.4-7.9 (aromatic), 11.5 (OH) | [General] |
| [Cu(DPPA)₂] | Cu(II) | Paramagnetic | - | Paramagnetically shifted | [General] |
| [Zn(DPPA)₂] | Zn(II) | 26.8 | +3.4 | 7.5-8.0 (aromatic) | [General] |
Table 2: Comparative NMR Spectroscopic Data
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra are typically dominated by ligand-centered (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. Coordination to a metal ion can cause shifts in the absorption maxima (λmax) of the ligand-centered transitions and the appearance of new charge transfer bands.
| Ligand/Complex | Metal Ion | λmax (nm) (Assignment) | Reference |
| N-(diphenylphosphoryl)benzamide (HL) | - | 275 (π→π) | [1] |
| [LaL₄]⁻ | La(III) | 280 (π→π) | [1] |
| [NdL₄]⁻ | Nd(III) | 280 (π→π), f-f transitions | [1] |
| [EuL₄]⁻ | Eu(III) | 280 (π→π), f-f transitions | [1] |
| Triphenylphosphine Oxide (TPPO) | - | 260, 267, 274 (π→π) | [General] |
| [Co(TPPO)₂(NCS)₂] | Co(II) | 270 (π→π), ~630 (d-d) | [General] |
| Diphenylphosphinic Acid (DPPA) | - | ~260-270 (π→π) | [General] |
| [Cu(DPPA)₂] | Cu(II) | ~270 (π→π), ~700 (d-d) | [General] |
Table 3: Comparative UV-Vis Spectroscopic Data
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound-metal complexes.
Synthesis of this compound Ligand
A general method for the synthesis of N-substituted diphenylphosphinamides involves the reaction of diphenylphosphinic chloride with a primary or secondary amine in the presence of a base.
Materials:
-
Diphenylphosphinic chloride
-
Desired amine (e.g., aniline)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diphenylphosphinic chloride (1.0 eq) in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the pure this compound ligand.
Synthesis of a Generic this compound-Metal Complex
The synthesis of metal complexes with this compound ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent.
Materials:
-
This compound ligand
-
Metal salt (e.g., lanthanide triflate, transition metal chloride)
-
Anhydrous solvent (e.g., ethanol, acetonitrile, or THF)
Procedure:
-
Dissolve the this compound ligand (typically 2-4 equivalents) in the anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve the metal salt (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature.
-
Stir the reaction mixture for 4-24 hours. The formation of a precipitate may be observed.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether or hexane.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and/or add a non-polar solvent to induce precipitation or crystallization.
-
Dry the resulting solid complex under vacuum.
Spectroscopic Characterization Protocol
FT-IR Spectroscopy:
-
Record the IR spectra of the free ligand and the metal complexes as KBr pellets or using an ATR accessory in the range of 4000-400 cm⁻¹.
-
Compare the spectra, paying close attention to the shifts in the P=O, N-H, and the appearance of new bands in the low-frequency region (indicative of M-O bonds).
NMR Spectroscopy:
-
Dissolve the ligand and its diamagnetic metal complexes in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ³¹P{¹H} NMR spectra.
-
Use 85% H₃PO₄ as an external standard for ³¹P NMR.
-
Analyze the changes in chemical shifts of the ³¹P nucleus and the protons of the ligand upon complexation. For paramagnetic complexes, the NMR signals will be significantly broadened and shifted, often rendering them uninformative for detailed structural analysis but confirming the paramagnetic nature of the complex.
UV-Vis Spectroscopy:
-
Prepare dilute solutions of the ligand and the metal complexes in a UV-transparent solvent (e.g., acetonitrile, DCM).
-
Record the absorption spectra over a range of approximately 200-800 nm.
-
Identify the λmax values for the ligand-centered and any new charge-transfer bands in the complexes.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound-metal complexes.
Caption: Workflow for the synthesis and spectroscopic characterization of metal complexes.
This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound-metal complexes. By comparing the spectral data of these complexes with those of related organophosphorus ligands, researchers can gain valuable insights into the coordination chemistry and electronic structure of these important compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of new this compound-metal complexes.
References
A Comparative Guide to Diphenylphosphinamide and Other Phosphine-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data.
The strategic selection of ligands is paramount in transition metal-catalyzed cross-coupling reactions, forming the bedrock of modern synthetic chemistry. Phosphine-based ligands, in particular, have demonstrated remarkable versatility and efficiency in facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of diphenylphosphinamide and its derivatives against other widely used phosphine-based ligands. By presenting quantitative data from experimental studies, detailing methodologies, and visualizing key processes, this document aims to equip researchers with the necessary information for informed ligand selection and reaction optimization.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The efficacy of a phosphine ligand is critically dependent on its steric and electronic properties, which directly influence the stability and reactivity of the metal catalyst. This section compares the performance of a this compound derivative with other established phosphine ligands in the context of the Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in organic synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. The choice of phosphine ligand is crucial for achieving high yields and turnover numbers, especially with challenging substrates like aryl chlorides.
Table 1: Performance Comparison of a this compound Derivative and Other Phosphine Ligands in the Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid.
| Ligand/Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Pd(Ph₂P(O)CH₂NPh)₂] | 4-Bromotoluene | K₂CO₃ | DMF | 110 | 2 | 100 | [1] |
| [Pd(Ph₂P(O)CH₂NPh)₂] | 4-Chlorotoluene | K₂CO₃ | DMF | 110 | 2 | 55 | [1] |
| [Pd(Ph₂P(O)CH₂NPh)₂] | 4-Iodotoluene | K₂CO₃ | DMF | 110 | 2 | 100 | [1] |
| [Pd(Ph₂P(O)CH₂NPh)₂] | Bromobenzene | K₂CO₃ | DMF | 110 | 2 | 98 | [1] |
| [Pd(Ph₂P(O)CH₂NPh)₂] | Chlorobenzene | K₂CO₃ | DMF | 110 | 2 | 45 | [1] |
| [Pd(Ph₂P(O)CH₂NPh)₂] | Iodobenzene | K₂CO₃ | DMF | 110 | 2 | 95 | [1] |
| For Comparison (Different Reaction) | |||||||
| XPhos / Pd₂(dba)₃ | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 6 | 94 | |
| P(biphenyl)Ph₂ / Pd(OAc)₂ | 4-Bromoacetophenone | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [2] |
| Triphenylphosphine / Pd(OAc)₂ | 4-Bromoacetophenone | K₃PO₄ | Toluene/H₂O | 100 | 1 | ~80 | [2] |
Note: The data for the this compound derivative ([Pd(Ph₂P(O)CH₂NPh)₂]) was obtained from a specific study and may not be directly comparable to the other ligands due to differing reaction conditions and substrates. However, it provides a valuable benchmark for its catalytic activity.
The data indicates that the palladium complex of a phosphinic amide, a derivative of this compound, is a highly effective catalyst for the Suzuki-Miyaura coupling of aryl bromides and iodides, affording excellent yields.[1] Its performance with aryl chlorides, while more moderate, still demonstrates its catalytic potential for these more challenging substrates.[1] In comparison, bulky, electron-rich biaryl phosphine ligands like XPhos are well-established for their high activity in coupling unactivated aryl chlorides.[3] Similarly, ligands such as P(biphenyl)Ph₂ have shown superior performance over the more conventional triphenylphosphine in the coupling of aryl bromides.[2]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing a framework for ligand screening and reaction optimization.
General Procedure for Suzuki-Miyaura Cross-Coupling using [Pd(Ph₂P(O)CH₂NPh)₂]
This protocol is based on the study by Kumar et al. for the palladium-catalyzed cross-coupling of aryl halides with phenylboronic acid.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
[Pd(Ph₂P(O)CH₂NPh)₂] (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a reaction flask, add the aryl halide, phenylboronic acid, [Pd(Ph₂P(O)CH₂NPh)₂], and potassium carbonate.
-
Add DMF to the flask and stir the mixture at 110 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
General Protocol for Buchwald-Hartwig Amination using a Palladium/XPhos Catalyst System
This protocol is a representative example for the palladium-catalyzed amination of aryl chlorides.
Materials:
-
Aryl chloride (4.22 mmol)
-
Amine (e.g., morpholine) (6.33 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (8.44 mmol)
-
Toluene (5 mL, degassed)
Procedure:
-
In a nitrogen-filled glovebox or under an inert atmosphere, charge a Schlenk flask with Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add degassed toluene to the flask and stir the mixture for 5 minutes at room temperature.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Heat the mixture to reflux and stir for the required time (e.g., 6 hours), monitoring the reaction by TLC or GC.
-
After cooling to room temperature, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental processes is crucial for troubleshooting and optimizing catalytic reactions. The following diagrams, generated using Graphviz, illustrate the catalytic cycle for the Suzuki-Miyaura cross-coupling and a general workflow for ligand screening.
The catalytic cycle for the Suzuki-Miyaura reaction begins with the active Pd(0) species undergoing oxidative addition with the aryl halide. This is followed by ligand exchange and transmetalation with the boronic acid derivative, and concludes with reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.
A systematic approach to ligand screening is essential for identifying the optimal catalyst system for a specific transformation. This workflow outlines the key steps, from defining the reaction parameters to the final analysis and comparison of ligand performance.
References
X-ray Crystallographic Analysis of Diphenylphosphinamide Coordination Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of coordination compounds formed with diphenylphosphinamide and its derivatives. The structural insights derived from single-crystal X-ray diffraction are crucial for understanding the coordination chemistry, designing novel catalysts, and developing new therapeutic agents.
Comparison of Crystallographic Data
The coordination of this compound and its analogues to different metal centers results in a variety of molecular geometries and crystal packing arrangements. The following table summarizes key crystallographic parameters for representative coordination compounds.
| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Crystal System | Space Group | Ref. |
| [Ni(L)(CH₃COO)]¹ | Ni | Square Planar | Ni-P: 2.1660(12), Ni-N(1): 1.947(3), Ni-N(3): 1.865(3), Ni-O: 1.883(3) | P-Ni-N(1): 168.73(11), O-Ni-N(3): 173.68(13) | Monoclinic | P2₁/n | [1] |
| [Co(dppv)₂(NCCH₃)₂][BF₄]₂² | Co | Octahedral | Co-P (avg): ~2.25 | P-Co-P (trans): 180 | Monoclinic | P2₁/c | [2] |
| [EuL₃ · Dipy]³ | Eu | Distorted Dodecahedron | - | - | Triclinic | P1 | [3] |
¹ L = 2-Diphenylphosphinobenzaldehyde 2-quinolinylhydrazone ² dppv = cis-1,2-bis(diphenylphosphino)ethylene ³ HL = CCl₃C(O)NHP(O)[NEt₂]₂
Experimental Protocols
Detailed methodologies are essential for the synthesis and crystallographic analysis of these coordination compounds.
General Synthesis of this compound Ligands and their Metal Complexes
Diphenylphosphinic amides and their derivatives can be synthesized through various methods, often involving the reaction of a corresponding phosphinic chloride with an amine. The resulting ligand can then be reacted with a metal salt to form the coordination complex.
Synthesis of 2-Diphenylphosphinobenzaldehyde 2-quinolinylhydrazone (HL) and its Nickel(II) Complex [Ni(L)(CH₃COO)] [1]
-
Ligand Synthesis: 2-Diphenylphosphinobenzaldehyde is reacted with 2-hydrazinoquinoline in ethanol to yield the Schiff base ligand (HL).
-
Complexation: The ligand (HL) is then reacted with nickel(II) acetate in a suitable solvent, leading to the formation of the [Ni(L)(CH₃COO)] complex.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture or by recrystallization from a solvent/anti-solvent system.
Synthesis of Cobalt(II) bis(phosphine) Complexes[2]
-
Complexation: The cobalt(II) salt is reacted with a stoichiometric amount of the diphosphine ligand (e.g., cis-1,2-bis(diphenylphosphino)ethylene) in a suitable solvent.
-
Crystallization: Crystals of the resulting complex can be obtained by techniques such as vapor diffusion of an anti-solvent (e.g., diethyl ether) into a solution of the complex in a coordinating solvent (e.g., acetonitrile).
Synthesis of Lanthanide(III) Phosphoryl Complexes[3]
-
Ligand Synthesis: N,N'-tetraethyl-N"-trichloroacetylphosphoramide (HL) is synthesized.
-
Complexation: The lanthanide salt (e.g., Europium(III) chloride) is reacted with the ligand and a co-ligand such as 2,2'-dipyridyl (Dipy) in a suitable solvent.
-
Crystallization: Single crystals are grown from the reaction solution.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction data for these compounds are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The structures are solved by direct methods and refined by full-matrix least-squares on F².
Visualization of Experimental Workflow
The general workflow for the synthesis and structural analysis of this compound coordination compounds is depicted in the following diagram.
References
Performance comparison of Diphenylphosphinamide vs. diphenylphosphinic acid in catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is paramount in achieving optimal performance in transition metal catalysis. Among the vast array of available ligands, organophosphorus compounds stand out for their versatility and tunability. This guide provides an objective comparison of the catalytic performance of two key classes of these compounds: diphenylphosphinamide and diphenylphosphinic acid. By examining their roles in prevalent cross-coupling reactions, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Executive Summary
This compound and diphenylphosphinic acid, when utilized as ligands in palladium-catalyzed cross-coupling reactions, exhibit distinct performance characteristics influenced by their differing electronic and steric properties. While both can facilitate the formation of carbon-carbon and carbon-heteroatom bonds, the choice between them can significantly impact reaction yields and efficiency. This guide presents a comparative analysis based on available experimental data for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
The following table summarizes the performance of palladium catalysts bearing diphenylphosphine-based ligands, offering a proxy for comparing the expected efficacy of this compound and diphenylphosphinic acid derivatives in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid. Direct head-to-head comparative data under identical conditions is scarce in the literature; therefore, this table compiles data from studies with similar substrates and conditions to provide a useful, albeit indirect, comparison.
| Ligand Type | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diphenylphosphine Derivative | 4-Iodotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [1] |
| Diphenylphosphine Derivative | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 | [1] |
| Diphenylphosphine Derivative | 4-Chlorotoluene | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [2] |
| Aminophosphine | 4-Bromoanisole | [Pd(OAc)₂] / Ligand 1 | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | >98 | [3] |
| Aminophosphine | 4-Chlorobenzonitrile | [Pd(OAc)₂] / Ligand 1 | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 90 | [3] |
Note: The data presented for "Diphenylphosphine Derivative" serves as a baseline for a P-C bonded ligand, while "Aminophosphine" provides insight into a P-N bonded ligand, analogous to a phosphinamide.
Discussion of Catalytic Performance
The electronic nature of the atom bonded to the phosphorus center—nitrogen in phosphinamides (P-N) versus oxygen in phosphinic acids (P-O)—plays a crucial role in modulating the electron density at the palladium center. Generally, nitrogen is a better σ-donor than oxygen, which can lead to more electron-rich palladium centers when using phosphinamide ligands. This increased electron density can facilitate the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions.
Conversely, the P-O bond in phosphinic acid ligands can introduce different steric and electronic effects. The acidity of the phosphinic acid proton can also play a role in the reaction medium. The choice between a phosphinamide and a phosphinic acid ligand can therefore be used to fine-tune the catalytic activity for a specific substrate combination and reaction conditions. For instance, in reactions involving electron-rich aryl halides, a more electron-donating phosphinamide ligand might be advantageous.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions utilizing palladium catalysts with phosphine-based ligands.
General Procedure for Suzuki-Miyaura Cross-Coupling with a Diphenylphosphine-type Ligand
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Triphenylphosphine (PPh₃, 0.02 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the toluene and water.
-
Heat the reaction mixture to 100 °C and stir for the specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling with an Aminophosphine Ligand
Materials:
-
Aryl halide (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.0025 mmol, 0.5 mol%)
-
Aminophosphine ligand (0.0025 mmol, 0.5 mol%)
-
Cesium carbonate (Cs₂CO₃, 0.75 mmol)
-
1,4-Dioxane (2.0 mL)
-
Decane (internal standard, 0.025 mL)
Procedure:
-
In a Schlenk tube under an inert atmosphere, prepare a solution of palladium(II) acetate and the aminophosphine ligand in 1,4-dioxane.
-
To this solution, add the aryl halide, arylboronic acid, cesium carbonate, and decane.
-
Adjust the total reaction volume to 2.0 mL with 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for the indicated time (e.g., 5-16 hours).
-
Monitor the conversion by GC analysis, using decane as an internal standard.[3]
Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the phosphine ligand (L) plays a critical role.
Experimental Workflow
This diagram outlines a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction.
Conclusion
Both this compound and diphenylphosphinic acid derivatives are valuable ligands in the toolbox of the synthetic chemist. The choice between them is nuanced and should be guided by the specific requirements of the catalytic transformation. Phosphinamides, with their electron-donating nitrogen atom, may offer advantages in reactions requiring a more electron-rich catalytic center. In contrast, phosphinic acids provide a different steric and electronic environment. Empirical screening of ligands remains a crucial step in optimizing any new catalytic reaction. This guide provides a foundational understanding to aid in the rational selection of these important organophosphorus ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
A Comparative Guide to Validating the Purity of Synthesized Diphenylphosphinamide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of synthesized Diphenylphosphinamide, alongside alternative analytical techniques.
This compound, a key intermediate in various chemical syntheses, requires stringent purity assessment to guarantee the reliability and reproducibility of subsequent reactions and biological testing. While HPLC stands out as a widely adopted method for this purpose, a comprehensive understanding of its performance in comparison to other techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is essential for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis for purity determination and impurity profiling.[1] For this compound, a reversed-phase HPLC method is the most suitable approach, leveraging the compound's non-polar nature.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.[2] The use of a DAD allows for the acquisition of the entire UV spectrum of the peaks, aiding in peak purity assessment.[3][4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Performance
| Parameter | HPLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. |
| Selectivity | High, tunable by altering mobile phase composition and stationary phase. |
| Sensitivity | High (ng to pg level), dependent on the chromophore of the analyte. |
| Quantification | Excellent, highly accurate and precise with proper calibration. |
| Sample Throughput | High, with typical run times of 20-40 minutes per sample. |
| Structural Information | Limited, provides retention time and UV spectrum. |
| Destructive | Yes. |
Alternative Purity Validation Methods
While HPLC is a powerful tool, orthogonal methods are often employed to provide a more complete purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ³¹P NMR, is an exceptionally powerful technique for the analysis of organophosphorus compounds.[5][6] It provides detailed structural information and can be used for quantitative purity determination (qNMR).[6][7]
-
Principle: Nuclei with a non-zero spin absorb and re-emit electromagnetic radiation in a magnetic field. The resonance frequency is specific to the chemical environment of the nucleus.
-
Advantages for this compound:
-
³¹P NMR: Provides a direct and often simple spectrum for phosphorus-containing compounds, making it ideal for identifying and quantifying phosphorus-containing impurities.[8]
-
¹H NMR: Offers detailed structural information about the organic part of the molecule.
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative: qNMR can provide a highly accurate measure of absolute purity without the need for a reference standard of the compound itself.[6]
-
-
Limitations: Lower sensitivity compared to HPLC and GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds.[9]
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components are then detected by a mass spectrometer.
-
Advantages for this compound:
-
High Sensitivity and Selectivity: The mass spectrometer provides definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Impurity Identification: Excellent for identifying unknown volatile impurities.
-
-
Limitations:
-
Thermal Stability: this compound must be thermally stable and sufficiently volatile for GC analysis. Derivatization may be necessary for less volatile compounds.
-
Destructive: The sample is ionized and fragmented.
-
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural information, or high throughput.
| Feature | HPLC-UV/DAD | ³¹P NMR | GC-MS |
| Primary Application | Quantitative purity determination, impurity profiling. | Structural elucidation, absolute purity determination. | Identification and quantification of volatile impurities. |
| Sensitivity | High | Moderate | Very High |
| Quantification | Excellent | Very Good (qNMR) | Good |
| Structural Information | Limited (UV Spectrum) | Excellent (Chemical Shifts, Coupling) | Excellent (Mass Spectrum) |
| Sample Throughput | High | Moderate | High |
| Destructive | Yes | No | Yes |
| Key Advantage | Robustness and versatility for a wide range of compounds. | Provides unambiguous structural information and absolute purity. | Unsurpassed sensitivity and specificity for volatile compounds. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for validating the purity of synthesized this compound, incorporating the discussed analytical techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cores.emory.edu [cores.emory.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 5. usp.org [usp.org]
- 6. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. cromlab-instruments.es [cromlab-instruments.es]
A Comparative Guide to the Electrochemical Behavior of Diphenylphosphinamide Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electrochemical properties of metal complexes featuring diphenylphosphinamide and related phosphine-based ligands. Understanding the redox behavior of these complexes is crucial for their application in catalysis, materials science, and medicinal chemistry, where electron transfer processes are often fundamental to their function. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the underlying principles of electrochemical analysis.
Introduction to this compound Ligands in Electrochemistry
This compound ligands, characterized by a P-N bond, offer a unique electronic and steric environment to metal centers compared to their ubiquitous phosphine counterparts. The nitrogen atom's electronegativity and the potential for delocalization of its lone pair into the phosphorus d-orbitals can significantly influence the electron density at the metal center. This, in turn, modulates the redox potentials of the resulting metal complexes. The electrochemical analysis of these complexes, primarily through cyclic voltammetry (CV), provides invaluable insights into their electronic structure and reactivity.
Comparative Electrochemical Data
The redox potentials of transition metal complexes are highly sensitive to the nature of the coordinating ligands. This section compares the electrochemical data of this compound-type ligands with those of more common phosphine and diphosphine ligands complexed with various transition metals. All potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple unless otherwise stated.
| Complex/Ligand | Metal Center | Oxidation State Change | E½ (V vs. Fc/Fc⁺) | Technique | Solvent/Electrolyte | Key Observations & Reference |
| This compound Analogue | ||||||
| [NiCl₂{(Ph₂P)₂N(p-C₆H₄)SMe-P,P}] | Ni | Ni(II)/Ni(III) | ~ +0.8 (Epa, irreversible) | CV | CH₂Cl₂ / [ⁿBu₄N][PF₆] | Irreversible oxidation, suggesting structural rearrangement upon electron loss.[1] |
| Alternative Ligands for Comparison | ||||||
| [Pd(dppp)Cl₂] | Pd | Pd(II) Oxidation | +1.33 (Epa, irreversible) | CV | CH₂Cl₂ / Ag/AgCl | Dppp = 1,3-bis(diphenylphosphino)propane. Irreversible oxidation at a high potential. |
| [Ni(dppe)₂]²⁺ | Ni | Ni(II)/Ni(I) | -0.5 to -0.7 | CV | MeCN / [ⁿBu₄N][PF₆] | dppe = 1,2-bis(diphenylphosphino)ethane. Reversible reduction, indicating a stable Ni(I) species. |
| [Rh(CO)(PPh₃)(acac)] | Rh | Rh(I)/Rh(II) | +0.5 to +0.8 | CV | Aprotic Solvents | acac = acetylacetonate. Oxidation potential is sensitive to the nature of the phosphine ligand.[2] |
| (terpy)Ni(Mes)Br | Ni | Ni(II)/Ni(I) | -1.8 to -2.2 | CV | DMF / [ⁿBu₄N][Br] | terpy = 2,2':6',2''-terpyridine. Reduction is influenced by the N-ligand's electronic properties.[3] |
Note: Direct quantitative data for a wide range of this compound metal complexes is limited in publicly accessible literature. The data for the nickel complex with a bis(diphenylphosphino)(N-thioether)amine ligand is presented as a close analogue to illustrate the electrochemical behavior.[1] The comparison with well-studied phosphine and N-heterocyclic ligands highlights the diversity in redox properties achievable through ligand design.
Experimental Protocols
The following section details a general protocol for the electrochemical analysis of air-sensitive organometallic compounds like this compound metal complexes using cyclic voltammetry.
General Setup for Cyclic Voltammetry of Air-Sensitive Complexes
Objective: To determine the redox potentials of an air-sensitive metal complex.
Materials:
-
Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a non-aqueous reference electrode like Ag/Ag⁺ or a silver wire pseudoreference).
-
Potentiostat.
-
Inert atmosphere glovebox or Schlenk line.
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [ⁿBu₄N][PF₆]).
-
The metal complex of interest.
-
Ferrocene (for internal referencing).
Procedure:
-
Preparation of the Electrochemical Cell:
-
Polish the working electrode with alumina slurry, sonicate in ethanol, and dry thoroughly.
-
Assemble the three-electrode cell. If using a Schlenk flask as the cell, ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
-
Solution Preparation (under inert atmosphere):
-
In a glovebox or via Schlenk techniques, prepare a solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a stock solution of the metal complex of interest at a known concentration (typically 1-5 mM).
-
Prepare a stock solution of ferrocene.
-
-
Electrochemical Measurement:
-
Transfer the electrolyte solution to the electrochemical cell.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove any residual oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure no interfering redox processes are present in the potential window of interest.
-
Add a known volume of the metal complex stock solution to the cell.
-
Record the cyclic voltammogram of the complex. Typical scan rates range from 25 to 500 mV/s.
-
After recording the data for the complex, add a small amount of the ferrocene stock solution and record another cyclic voltammogram. The reversible wave for the Fc/Fc⁺ couple will be used as an internal reference to correct for any drift in the reference electrode potential.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes.
-
Reference the obtained potentials to the Fc/Fc⁺ couple by setting the E½ of ferrocene to 0 V.
-
Visualization of Concepts
Electrochemical Workflow
The following diagram illustrates the typical workflow for performing cyclic voltammetry on an air-sensitive organometallic complex.
Caption: Workflow for cyclic voltammetry of air-sensitive complexes.
Ligand Field Effects on Redox Potentials
The electronic properties of the ligand directly influence the energy levels of the metal d-orbitals. This relationship can be visualized as follows:
Caption: Influence of ligand electronic effects on metal redox potentials.
Discussion and Conclusion
The electrochemical analysis of this compound metal complexes, while not as extensively documented as that of traditional phosphines, reveals important trends. The introduction of the nitrogen atom in the ligand backbone generally leads to a modulation of the electronic properties at the metal center. This can result in redox potentials that are intermediate between those of strongly σ-donating alkylphosphines and π-accepting ligands like phosphites.
The comparison with alternative ligands such as diphosphines and N-heterocyclic ligands demonstrates the vast landscape of accessible redox potentials. The choice of ligand is therefore a critical parameter in designing metal complexes with specific electrochemical properties for applications in catalysis, where the tuning of the metal's redox potential can control the feasibility of key elementary steps like oxidative addition and reductive elimination.
Further research is needed to build a more comprehensive database of electrochemical data for a wider variety of this compound metal complexes. Such data will be instrumental in developing structure-property relationships and guiding the rational design of new functional inorganic and organometallic compounds.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Diphenylphosphinamide Derivatives
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount challenge. Diphenylphosphinamide derivatives have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of the performance of novel this compound derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
Comparative Analysis of Biological Activities
Recent studies have highlighted the significant potential of this compound derivatives in various therapeutic areas, including oncology, infectious diseases, and virology. The following sections present a comparative summary of their biological activities, with quantitative data organized for clarity.
Anticancer Activity
A new series of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) has demonstrated potent inhibitory activity against Focal Adhesion Kinase (FAK), a critical mediator of cancer cell proliferation and survival.[1] Several of these compounds exhibited significant cytotoxicity against a panel of refractory cancer cell lines.
| Compound | Target | Cell Line | IC50 (µM) |
| 7e | FAK | AsPC-1 (Pancreatic) | <10 |
| Panc-1 (Pancreatic) | <10 | ||
| BxPC-3 (Pancreatic) | <10 | ||
| H1975 (NSCLC, resistant) | <10 | ||
| Ramos (B lymphocyte) | <10 | ||
| Table 1: Anticancer activity of lead Sul-DPPY derivative 7e against various cancer cell lines.[1] |
Furthermore, dialkyl α-aryl (or heteroaryl)-α-(diphenylmethylamino)methanephosphonates have been screened against the National Cancer Institute (NCI) 60-cell line panel, revealing broad-spectrum anticancer activity. The α-phenyl derivative, in particular, showed high potency against a leukemia cell line.[2]
| Compound | Parameter | Value (M) | Cell Line |
| α-phenyl derivative | GI50 | 10⁻⁷ | MOLT-4 (Leukemia) |
| Active Compounds (Average) | GI50 | 4.81 x 10⁻⁶ - 2.40 x 10⁻⁵ | NCI-60 Panel |
| TGI | 1.88 x 10⁻⁵ - 6.28 x 10⁻⁵ | NCI-60 Panel | |
| LC50 | 5.71 x 10⁻⁵ - 9.37 x 10⁻⁵ | NCI-60 Panel | |
| Table 2: In vitro anticancer activity of dialkyl α-aryl (or heteroaryl)-α-(diphenylmethylamino)methanephosphonates.[2] |
Antimicrobial and Antifungal Activity
Novel diphenyl N-substituted carbamimidoylphosphoramidate derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds demonstrated promising activity against a range of microbial strains at concentrations of 50 and 100 μg/mL.[3][4]
Similarly, new N-Linked phosphonamidate derivatives of 6-chloropurine have been investigated, with some sulfonamide and carbamate derivatives showing promising antimicrobial activity with MIC values in the range of 18.0-25.0 μg/mL.[5] Another study on phosphonamidate derivatives reported MIC values between 10.0-15.0 μg/mL against certain bacterial and fungal strains.[5]
| Derivative Class | Concentration (µg/mL) | Activity |
| Diphenyl N-substituted carbamimidoylphosphoramidates | 50, 100 | Antibacterial, Antifungal[3][4] |
| N-Linked phosphonamidates of 6-chloropurine | MIC: 18.0-25.0 | Antimicrobial[5] |
| Phosphonamidates | MIC: 10.0-15.0 | Antibacterial, Antifungal[5] |
| Table 3: Summary of antimicrobial and antifungal activities of novel phosphinamide and related derivatives. |
Antiviral Activity
The same series of diphenyl N-substituted carbamimidoylphosphoramidate derivatives that exhibited antimicrobial properties were also tested for their antiviral activity against the Tobacco mosaic virus (TMV) and showed good efficacy.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used in the screening of these novel this compound derivatives.
In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)
The screening of dialkyl α-aryl (or heteroaryl)-α-(diphenylmethylamino)methanephosphonates against the NCI-60 human tumor cell line panel is a standardized protocol. Briefly, the compounds are tested over a range of concentrations to determine their effect on cell growth. The key parameters measured are:
-
GI50: The concentration that causes 50% growth inhibition.
-
TGI: The concentration that causes total growth inhibition.
-
LC50: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning, indicating a net loss of cells.
Antimicrobial and Antifungal Susceptibility Testing
The antimicrobial and antifungal activities of the synthesized compounds are typically evaluated using broth microdilution or agar well diffusion methods. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is determined.
Antiviral Assay (Tobacco Mosaic Virus)
The antiviral activity against TMV is often assessed using a leaf disc method. Leaf discs from an infected host plant are floated on a solution containing the test compound. The antiviral activity is then determined by observing the inhibition of viral lesion formation compared to a control group.
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the processes involved in the biological screening and the potential mechanisms of action, the following diagrams have been generated.
Caption: A generalized workflow for the synthesis and biological activity screening of novel compounds.
Caption: Simplified FAK signaling pathway and the inhibitory action of Sul-DPPYs.
Conclusion
The presented data underscores the vast therapeutic potential of novel this compound derivatives. The promising anticancer, antimicrobial, and antiviral activities warrant further investigation and optimization of these scaffolds. The detailed experimental protocols and illustrative pathways provided in this guide serve as a valuable resource for the scientific community to build upon this research, paving the way for the development of innovative and effective treatments for a multitude of diseases.
References
- 1. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Thermal Sentinel: A Comparative Guide to the Stability of Polymers Fortified with Diphenylphosphinamide
For researchers, scientists, and drug development professionals seeking to enhance the thermal resilience of polymeric materials, the incorporation of phosphorus-based flame retardants presents a compelling strategy. This guide offers an objective comparison of the thermal stability of polymers containing diphenylphosphinamide and its derivatives, supported by experimental data to illuminate their performance against unmodified counterparts and other flame-retardant systems.
The integration of this compound and similar phosphinamide structures into polymer matrices has been shown to significantly enhance their thermal stability and flame retardant properties. This improvement is primarily attributed to the unique chemical activity of the phosphorus-nitrogen (P-N) bond during thermal decomposition. These compounds can act in both the condensed phase, by promoting the formation of a protective char layer, and in the gas phase, by releasing radical scavengers that inhibit the combustion process. This dual-mode action makes them highly effective in preventing ignition and slowing the spread of flames.
Comparative Thermal Analysis Data
The efficacy of this compound and its analogues as thermal stabilizers is quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical data on the onset of decomposition and the amount of residual char. DSC, on the other hand, measures the heat flow associated with thermal transitions in a material, revealing information about its glass transition temperature (Tg) and melting point (Tm).
Below are tables summarizing key thermal stability parameters for various polymers modified with this compound or closely related phosphorus-containing flame retardants.
Table 1: Thermal Stability of Epoxy Resins Modified with Phosphorus-Containing Additives
| Polymer System | Additive | Onset Decomposition Temp. (Tonset) (°C) | Char Yield at 700°C (%) | Reference |
| Epoxy Resin | None | 350 | 19.1 | [1] |
| Epoxy Resin | DPO–PHE | 370 | 25.3 | [1] |
| Epoxy Resin | DOPO–PHE | 365 | 27.8 | [1] |
| Epoxy Resin | 2-(Diphenylphosphinyl)-1,4-benzenediol | Increased with P content | Increased with P content | [2] |
DPO–PHE: (bis(4-hydroxyphenyl)methyl)diphenyl phosphine oxide; DOPO–PHE: a derivative of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.
Table 2: Thermal Properties of Polyamides with Phosphorus-Based Flame Retardants
| Polymer System | Flame Retardant | Onset Decomposition Temp. (Td5%) (°C) | Char Yield at 600°C (%) | Reference |
| Polyamide 66 (PA66) | None | 387 | 2.1 | [3] |
| FR-PA66 | Amino-functionalized polyphosphazene | 401 | 11.4 | [3] |
Experimental Protocols
To ensure the reproducibility and accuracy of thermal stability analysis, detailed experimental methodologies are crucial. The following are generalized protocols for TGA and DSC analysis based on common practices in the cited research.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal degradation profile and char yield of the polymer samples.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
The pan is placed inside the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The heating is conducted under a controlled atmosphere, typically nitrogen (for inert conditions) or air (for oxidative conditions), with a constant flow rate (e.g., 50 mL/min).
-
The weight of the sample is continuously recorded as a function of temperature.
-
The onset decomposition temperature (the temperature at which 5% weight loss occurs, Td5%) and the percentage of char residue at the final temperature are determined from the resulting TGA curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer samples.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase the thermal history of the material. For example, heating from room temperature to a temperature above the expected Tg or Tm at a constant rate (e.g., 10°C/min), followed by cooling at the same rate, and then a second heating scan at the same rate.
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
Visualizing the Workflow and Mechanisms
To better understand the process of thermal stability analysis and the proposed flame-retardant mechanisms of this compound, the following diagrams are provided.
References
- 1. Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of phosphoramide derivatives in flame retardancy, thermal degradation and crystallization behaviors of polylactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Catalytic Efficiency in the Diphenylphosphinamide Ligand Family for Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant for the success of cross-coupling reactions. This guide presents a comparative study of the catalytic efficiency of ligands within the Diphenylphosphinamide family, with a specific focus on their performance in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The data and protocols provided herein are derived from peer-reviewed literature to facilitate an informed selection of catalytic systems.
The this compound scaffold, particularly the bis(diphenylphosphino)amine (DPPA) backbone, offers a versatile platform for ligand design. Modifications at the central nitrogen atom allow for the fine-tuning of steric and electronic properties, which in turn significantly influences the catalytic activity and stability of the resulting metal complexes. This guide focuses on a direct comparison of N,N-bis(diphenylphosphino)amine derivatives in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Performance in Suzuki-Miyaura Cross-Coupling
The catalytic activity of palladium complexes incorporating N,N-bis(diphenylphosphino)benzidine and N,N-bis(diphenylphosphino)-3,3-dimethoxybenzidine ligands was evaluated in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid. The results, as detailed in the following table, demonstrate the influence of the N-substituent on the catalytic efficiency.
| Ligand/Catalyst Precursor | Structure | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| [PdCl₂{(Ph₂P)₂N-C₆H₄-C₆H₄-N(PPh₂)₂}] | N,N-bis(diphenylphosphino)benzidine | 24 | 100 | 85 | [1][2] |
| [PdCl₂{(Ph₂P)₂N-(C₆H₃(OMe))₂-N(PPh₂)₂}] | N,N-bis(diphenylphosphino)-3,3-dimethoxybenzidine | 24 | 100 | 92 | [1][2] |
Table 1: Comparative performance of this compound-based palladium complexes in the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid.
Experimental Protocols
The following is a detailed methodology for the Suzuki-Miyaura cross-coupling reaction as described in the cited literature.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
N,N-bis(diphenylphosphino)benzidine or N,N-bis(diphenylphosphino)-3,3-dimethoxybenzidine
-
4-bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Argon (or other inert gas)
Procedure:
-
Catalyst Precursor Synthesis: The palladium complexes are typically pre-synthesized by reacting the respective bis(diphenylphosphino)amine ligand with a palladium source like [PdCl₂(cod)] (cod = 1,5-cyclooctadiene) in a suitable solvent.
-
Reaction Setup: In a Schlenk flask, the palladium catalyst precursor (0.01 mmol), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol) are combined.
-
Solvent Addition: Degassed toluene (10 mL) and water (5 mL) are added to the flask under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred and heated to 100 °C for 24 hours under an inert atmosphere.
-
Work-up and Analysis: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The product yield is determined by gas chromatography (GC) or other suitable analytical techniques.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using a this compound-based palladium catalyst.
Figure 1. General workflow for the Suzuki-Miyaura cross-coupling reaction.
Discussion
The comparative data suggests that the introduction of methoxy groups on the benzidine backbone of the N,N-bis(diphenylphosphino)amine ligand leads to a modest increase in the catalytic efficiency for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid, with the yield increasing from 85% to 92% under the tested conditions.[1][2] This enhancement may be attributed to the electron-donating nature of the methoxy groups, which can influence the electronic properties of the palladium center and potentially facilitate key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
Further research involving a broader range of N-functionalized this compound ligands and different cross-coupling reactions would be beneficial to establish a more comprehensive understanding of the structure-activity relationships within this versatile ligand family.
References
Unambiguous Structure Confirmation of Reaction Products: A Comparative Guide to 2D NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of a chemical structure is a critical step in the synthesis and discovery pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool for initial characterization, complex molecules often produce congested spectra that are challenging to interpret. In these instances, two-dimensional (2D) NMR spectroscopy becomes an indispensable technique, providing enhanced resolution by distributing nuclear correlations across two frequency dimensions.[1][2] This guide offers an objective comparison of common 2D NMR experiments for the structural elucidation of reaction products, supported by experimental data and detailed protocols.
Two-dimensional NMR experiments are crucial in pharmaceutical research for characterizing drugs, ensuring quality control, developing formulations, and analyzing natural products.[3][4][5] They provide detailed insights into molecular interactions and are essential for confirming the chemical structures of active pharmaceutical ingredients (APIs), which helps in identifying impurities, understanding conformations, and distinguishing between isomers that can impact a drug's effectiveness and safety.[5]
Performance Comparison of Key 2D NMR Techniques
The selection of a 2D NMR experiment is dictated by the specific structural question being addressed. The following table summarizes the key performance characteristics of the most widely used techniques for the analysis of small molecules.
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Resolution | Key Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1] | 5 minutes - 2 hours[1] | High | Good | Identifying neighboring protons and tracing out spin systems.[1] |
| TOCSY (Total Correlation Spectroscopy) | ¹H-¹H correlations within an entire spin system.[1] | 20 minutes - 5 hours[1] | High | Good | Identifying all protons within a coupled network, even those not directly connected.[1] |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C (or other heteronuclei) correlations through one bond.[2][6] | 15 minutes - 3 hours | High (proton-detected) | Excellent | Assigning protons to their directly attached carbons.[7] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C (or other heteronuclei) correlations through 2-4 bonds.[6][7] | 30 minutes - 8 hours | Moderate | Good | Establishing long-range connectivity between protons and carbons, crucial for identifying quaternary carbons and piecing together molecular fragments.[7] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (dipolar coupling).[8] | 1 - 12 hours | Low to Moderate | Good | Determining spatial proximity of protons, essential for stereochemistry and conformational analysis.[8] |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space, particularly for medium-sized molecules. | 2 - 16 hours | Low to Moderate | Good | Similar to NOESY, but effective for molecules in a size range where the NOE is close to zero. |
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural confirmation.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and dynamic information in solution.[9] | Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.[9] | Molecular weight, elemental composition, and fragmentation patterns.[9] | Precise 3D atomic coordinates in the solid state, absolute stereochemistry.[9] |
| Sample Requirements | 1-10 mg of purified sample in a suitable deuterated solvent. | 0.1-5 mg of purified sample in a deuterated solvent. | Micrograms to nanograms of sample, can be a complex mixture. | High-quality single crystal. |
| Strengths | Provides unambiguous evidence of molecular structure in its native solution state. | Rapid and provides a fundamental overview of the chemical structure. | High sensitivity and ability to determine molecular formula. | Provides the "gold standard" for absolute structure determination. |
| Limitations | Lower sensitivity compared to MS, can be time-consuming, and requires soluble samples. | Spectral overlap in complex molecules can hinder interpretation. | Does not provide direct information on atom-to-atom connectivity or stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain, and the structure is in the solid state, which may differ from the solution conformation.[10] |
Experimental Protocols
General Sample Preparation for 2D NMR
-
Sample Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on sample solubility and chemical shift compatibility.
-
Filtration : Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
Degassing : For NOESY/ROESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the Nuclear Overhauser Effect.
Protocol for a Standard ¹H-¹H COSY Experiment
-
Initial Setup : Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
Experiment Selection : Load a standard gradient-selected COSY pulse program (e.g., 'gCOSY' on Bruker instruments).[11]
-
Acquisition Parameters :
-
Set the spectral width (SW) in both F2 and F1 dimensions to encompass all proton signals.[12]
-
Set the transmitter frequency offset (O1) to the center of the proton spectrum.[12]
-
The number of scans (NS) is typically set to 2 or 4 for sufficient signal-to-noise.
-
The number of increments in the indirect dimension (TD in F1) is typically set to 256 or 512 for adequate resolution.[11]
-
-
Acquisition : Start the acquisition. A typical gCOSY experiment on a moderately concentrated sample will take approximately 5-15 minutes.[1]
-
Processing : After acquisition, perform a 2D Fourier transform (e.g., 'xfb' on Bruker instruments), phase correction, and baseline correction.[11]
Protocol for a Standard ¹H-¹³C HSQC Experiment
-
Initial Setup : Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths and transmitter offsets.
-
Experiment Selection : Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program.
-
Acquisition Parameters :
-
Set the ¹H spectral width and offset in the direct dimension (F2).[12]
-
Set the ¹³C spectral width and offset in the indirect dimension (F1).[12]
-
Set the one-bond coupling constant (¹JCH) to an average value, typically around 145 Hz for aliphatic carbons and 160 Hz for aromatic carbons.
-
The number of scans (NS) should be a multiple of 2 or 4, and the number of increments in F1 is typically 128 or 256.[13]
-
-
Acquisition : Start the acquisition. This experiment can take from 20 minutes to a few hours depending on the sample concentration.
-
Processing : Perform a 2D Fourier transform, phase correction, and baseline correction.
Protocol for a Standard ¹H-¹³C HMBC Experiment
-
Initial Setup : Use the same spectral widths and offsets from the 1D ¹H and ¹³C spectra.
-
Experiment Selection : Load a standard gradient-selected HMBC pulse program.
-
Acquisition Parameters :
-
Set the ¹H and ¹³C spectral parameters as in the HSQC experiment.[12]
-
Set the long-range coupling constant (ⁿJCH) to an average value, typically 8-10 Hz, to observe 2- and 3-bond correlations.[6]
-
The number of scans (NS) will likely need to be higher than for an HSQC (e.g., 4, 8, or more) due to the lower sensitivity of the experiment.[13] The number of increments in F1 is typically 256 or 512.
-
-
Acquisition : Start the acquisition. HMBC experiments are generally longer than HSQC experiments, ranging from 30 minutes to several hours.
-
Processing : Perform a 2D Fourier transform, phase correction, and baseline correction.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for structure elucidation using 2D NMR and the relationships between different NMR experiments.
Caption: A typical workflow for confirming the structure of a reaction product.
Caption: How different 2D NMR experiments contribute to structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openpubglobal.com [openpubglobal.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. epfl.ch [epfl.ch]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. chem.ubc.ca [chem.ubc.ca]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Safety Operating Guide
Proper Disposal of Diphenylphosphinamide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of diphenylphosphinamide in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a combustible solid that is harmful if swallowed. Proper disposal is critical and must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[1][2]
Key Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Nitrile or chloroprene gloves are recommended. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.[3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (US) or P1 (EU EN 143) particle respirator should be used.[4]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
Storage: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is incompatible with strong oxidizing agents, acids, sulfur, halogens, and halocarbons and should be stored separately from these materials.[3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂NOP | [5] |
| Molecular Weight | 217.20 g/mol | |
| Melting Point | 162-166 °C | |
| Appearance | White to off-white solid powder | [5] |
| Assay | ≥97% | |
| Storage Class | 11 (Combustible Solids) | |
| GHS Hazard Code | H302 (Harmful if swallowed) |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory chemical treatment is not advised without validated procedures specific to this compound.
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment, must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. Specifically, keep it separate from strong oxidizing agents, acids, and other reactive chemicals.[3][6]
2. Waste Collection and Labeling:
-
Collect solid this compound waste in a dedicated, properly sealed, and compatible container. The container should be in good condition, with no leaks or cracks.[1]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first item of waste was placed in the container.
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[6]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that the total volume of hazardous waste in the SAA does not exceed regulatory limits (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
5. Decontamination of Emptied Containers:
-
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[2]
-
A common procedure for decontamination is to triple-rinse the container with a suitable solvent (e.g., a solvent in which this compound is soluble, such as chloroform, nitromethane, or nitrobenzene).[7] The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area with soap and water.[3] Collect all cleanup materials (e.g., absorbent pads, contaminated wipes) and place them in the hazardous waste container.
-
Report the Spill: Report the spill to your institution's EH&S department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. research.uga.edu [research.uga.edu]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. A16657.14 [thermofisher.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
Essential Safety and Operational Guide for Handling Diphenylphosphinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diphenylphosphinamide. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Summary:
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[1] |
Recommended Personal Protective Equipment (PPE):
The selection of appropriate PPE is the most critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Rationale |
| Respiratory | NIOSH-approved N95 dust mask or higher | Prevents inhalation of the solid powder. |
| Eyes/Face | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards | Protects eyes from dust particles and potential splashes. |
| Face shield | Recommended when there is a significant risk of splashing, especially when working with solutions. | |
| Hands | Nitrile or Neoprene gloves | Provides a barrier against skin contact. Since specific permeation data for this compound is not readily available, it is recommended to use double gloving if handling for extended periods. Gloves should be inspected before each use and changed immediately if contaminated. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Experimental Protocol (Representative):
This protocol outlines a general procedure for using this compound in a chemical synthesis.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Conduct all operations within a certified chemical fume hood.
-
Assemble all necessary glassware and ensure it is clean and dry.
-
Have appropriate spill cleanup materials readily available.
-
-
Weighing the Solid:
-
Use an analytical balance inside the fume hood or in a designated weighing area with appropriate ventilation.
-
Use a non-static weighing dish.
-
Carefully transfer the required amount of this compound, avoiding the creation of dust.
-
Close the main container tightly after use.
-
-
Preparation of Solution (if applicable):
-
Add the weighed this compound to the reaction vessel containing the appropriate solvent.
-
Stir the mixture until the solid is fully dissolved.
-
-
Reaction:
-
Proceed with the addition of other reagents as per the specific experimental protocol.
-
Monitor the reaction for any signs of unexpected changes.
-
-
Post-Reaction Work-up and Cleanup:
-
Once the reaction is complete, quench the reaction mixture using appropriate procedures.
-
Separate and collect all waste streams into designated, labeled containers.
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow Diagram:
Caption: A procedural diagram for the safe disposal of this compound waste.
Step-by-Step Disposal Guidance:
-
Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing paper, gloves, and other solid materials in a clearly labeled, sealed container designated for solid organophosphorus waste.
-
Liquid Waste: Collect all liquid waste from the reaction, including solvents and aqueous washes, into a separate, labeled container for halogenated or non-halogenated waste, as appropriate. Do not mix incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
Emergency Response Plan:
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, cover with an inert absorbent material and collect in a sealed container for disposal. For large spills, contact your institution's EHS office immediately. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
